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4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile Documentation Hub

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  • Product: 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile
  • CAS: 939816-96-3

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile (BAZ-2A): A Technical Guide

Introduction In the landscape of epigenetic drug discovery, the selective targeting of bromodomains—protein modules that recognize acetylated lysine residues—has emerged as a pivotal strategy for modulating gene expressi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of epigenetic drug discovery, the selective targeting of bromodomains—protein modules that recognize acetylated lysine residues—has emerged as a pivotal strategy for modulating gene expression in various disease states. Among the non-BET (Bromodomain and Extra-Terminal domain) family of bromodomain-containing proteins, Bromodomain-containing protein 9 (BRD9) has garnered significant attention as a therapeutic target, particularly in oncology. BRD9 is a core subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, a key regulator of gene expression.[1] Its dysregulation has been implicated in the pathology of several cancers, most notably synovial sarcoma, where it is a critical dependency.[2][3]

This technical guide provides an in-depth exploration of the in vitro mechanism of action of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile , a chemical entity also known as BAZ-2A . While the name "BAZ-2A" might suggest its primary target is the BAZ2A bromodomain, it is crucial to clarify that this compound is a well-characterized and potent inhibitor of the BRD9 bromodomain . It also shows activity against the highly homologous BAZ2A and BAZ2B bromodomains, making it a valuable tool for studying the functions of this subset of epigenetic readers.[4][5] We will dissect its molecular interactions, detail the experimental methodologies used to validate its mechanism, and explore its downstream cellular consequences.

The Target: BRD9 and Chromatin Remodeling

BRD9 functions as an epigenetic "reader" by recognizing and binding to acetylated lysine (Kac) residues on histone tails and other proteins.[6] This interaction is fundamental for tethering the ncBAF complex to specific chromatin loci. Once recruited, the SWI/SNF-like ATPase activity of the complex remodels chromatin structure, altering DNA accessibility to the transcriptional machinery and thereby controlling the expression of target genes.[7]

In diseases like synovial sarcoma, a characteristic SS18-SSX fusion protein hijacks the BAF complex, and the integration of BRD9 into this aberrant complex is essential for driving the oncogenic gene expression program.[2][8] Therefore, inhibiting the BRD9 bromodomain's ability to recognize acetylated lysines presents a direct strategy to disrupt this pathogenic mechanism.[7]

Core Mechanism of Action: Competitive Inhibition of the BRD9 Bromodomain

The primary mechanism of action for BAZ-2A is its direct, competitive binding to the acetyl-lysine binding pocket of the BRD9 bromodomain. By occupying this pocket, BAZ-2A physically obstructs the interaction between BRD9 and its natural ligands (acetylated histones), effectively displacing the ncBAF complex from its target sites on chromatin.

This competitive inhibition leads to a cascade of downstream effects:

  • Disruption of Chromatin Occupancy: The ncBAF complex, unable to anchor to chromatin via BRD9, is displaced.

  • Alteration of Gene Expression: The expression of genes regulated by the ncBAF complex is altered. In cancer cells dependent on BRD9, this leads to the downregulation of oncogenic transcriptional programs.[2]

  • Induction of Apoptosis and Cell Growth Inhibition: The suppression of critical pro-survival genes ultimately leads to the inhibition of cell proliferation and the induction of programmed cell death (apoptosis) in susceptible cancer cells.[1][9]

The following diagram illustrates this inhibitory mechanism.

cluster_0 Normal Cellular Function cluster_1 Inhibition by BAZ-2A Histone Acetylated Histone (Kac) BRD9 BRD9 Bromodomain (within ncBAF complex) Histone->BRD9 Recognizes & Binds Chromatin Chromatin Remodeling & Oncogene Transcription BRD9->Chromatin Recruits Complex BAZ2A_inhibitor BAZ-2A (4-Chloro-2-[...]) BRD9_inhibited BRD9 Bromodomain (Binding Pocket Blocked) BAZ2A_inhibitor->BRD9_inhibited Competitively Binds NoTranscription Disrupted Chromatin Occupancy & Transcriptional Repression BRD9_inhibited->NoTranscription Leads to Histone_2 Acetylated Histone (Kac) BRD9_inhibited->Histone_2 Binding Blocked Start Intact Cells Treat Treat with BAZ-2A or DMSO Vehicle Start->Treat Heat Heat Challenge (Temperature Gradient) Treat->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Centrifuge Centrifugation (Separate Soluble/Insoluble) Lyse->Centrifuge Analyze Western Blot Analysis of Soluble Fraction for BRD9 Centrifuge->Analyze Result Plot Melting Curves (Stabilization Shift) Analyze->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Quantitative Data and Selectivity Profile

BAZ-2A, also reported under the identifier GSK2801, is a potent inhibitor of BRD9 but also demonstrates high affinity for the BAZ2A and BAZ2B bromodomains. This cross-reactivity is important to consider when interpreting cellular data.

Target BromodomainAssay TypeAffinity Metric (nM)Reference
BAZ2B ITCKd = 140[10]
BAZ2A ITCKd = 260[10]
BRD9 BROMOscanKd = 860[4]

Note: Data corresponds to GSK2801, the same chemical entity as BAZ-2A. ITC (Isothermal Titration Calorimetry) and BROMOscan are biophysical methods used to determine the dissociation constant (Kd).

This profile indicates that while BAZ-2A is a valuable tool for inhibiting BRD9, its effects in cellular systems may be a composite of inhibiting BRD9, BAZ2A, and BAZ2B. [4][5]Indeed, studies in triple-negative breast cancer have shown that the synergistic effect of GSK2801 (BAZ-2A) with BET inhibitors involves the combined inhibition of these targets. [4][5]

Downstream Cellular Consequences

The ultimate validation of an inhibitor's mechanism is the observation of predictable downstream cellular effects. Inhibition of BRD9 by BAZ-2A has been shown to cause:

  • Transcriptional Reprogramming: In synovial sarcoma cells, BRD9 degradation (a consequence that mimics potent inhibition) leads to the downregulation of oncogenic transcriptional programs. [2]* Inhibition of Cell Growth: Treatment with BRD9 inhibitors or genetic knockdown of BRD9 suppresses the proliferation of dependent cancer cells, such as those in acute myeloid leukemia (AML) and colorectal cancer. [9][11]* Induction of Apoptosis: By disrupting the expression of pro-survival genes, BRD9 inhibition can trigger programmed cell death. [1]* R-Loop Accumulation and DNA Damage: Recent studies have shown that depleting BRD9 can lead to the accumulation of R-loops (three-stranded nucleic acid structures), triggering DNA damage and conflicts between transcription and replication, ultimately inhibiting leukemia cell growth. [9]

Conclusion

The in vitro mechanism of action of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile (BAZ-2A/GSK2801) is centered on its function as a potent, competitive inhibitor of the BRD9 bromodomain. This primary action is validated through a rigorous combination of biochemical affinity assays and cellular target engagement studies. By binding to the acetyl-lysine pocket of BRD9, BAZ-2A displaces the ncBAF complex from chromatin, leading to profound changes in gene expression and culminating in anti-proliferative and pro-apoptotic effects in BRD9-dependent cancer models. Its notable activity against BAZ2A and BAZ2B further defines its utility as a chemical probe for this specific subfamily of bromodomains, providing a powerful tool for researchers and drug developers in the field of epigenetics.

References

Sources

Exploratory

Technical Whitepaper: Chemical Architecture and Synthetic Utility of CAS 939816-96-3

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for the rapid assembly of complex pharmacophores. CAS 939816-96-3 , chemically identified as 4-chloro-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for the rapid assembly of complex pharmacophores. CAS 939816-96-3 , chemically identified as 4-chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile, represents a highly versatile intermediate designed for advanced drug discovery. By integrating an electron-deficient aromatic core with a solubilizing aliphatic heterocycle, this molecule serves as a premier precursor for synthesizing nitrogen-rich heterocycles, such as quinazolines and indazoles, which are privileged scaffolds in kinase inhibitor design.

This whitepaper provides an in-depth analysis of the structural properties, reactivity mapping, and self-validating experimental methodologies associated with CAS 939816-96-3, offering researchers a comprehensive guide to maximizing its synthetic utility.

Structural Elucidation & Physicochemical Profile

The molecular architecture of CAS 939816-96-3 is defined by three distinct functional domains:

  • The Benzonitrile Core: A planar, electron-deficient ring that activates the ortho- and para-positions for nucleophilic attack.

  • The Aryl Chloride: A robust halogen handle positioned para to the nitrile, ideal for late-stage transition-metal-catalyzed cross-coupling.

  • The 1-Methylpiperidine Moiety: An aliphatic, basic heterocycle attached via a secondary amine linkage. This moiety is strategically included to improve the aqueous solubility of downstream drug candidates and provide a basic center for pharmaceutical salt formation .

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the compound, essential for predicting its behavior in both synthetic workflows and biological assays.

PropertyValueExperimental / Computational Basis
Chemical Name 4-chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrileIUPAC Nomenclature
CAS Registry Number 939816-96-3Chemical Abstracts Service
Molecular Formula C13H16ClN3Elemental Analysis
Molecular Weight 249.74 g/mol Mass Spectrometry
Exact Mass 249.1033 DaHigh-Resolution Mass Spectrometry (HRMS)
Topological Polar Surface Area (TPSA) 39.0 Ų2D Structure Calculation
Hydrogen Bond Donors 1Secondary Aniline Linkage
Hydrogen Bond Acceptors 3Nitrile, Piperidine, Aniline
Predicted LogP ~2.8Octanol/Water Partitioning Model
Commercial Purity Standard > 95%HPLC / NMR Validation

Reactivity Mapping & Mechanistic Pathways

The synthetic value of CAS 939816-96-3 lies in its orthogonal reactivity. The nitrile group and the secondary amine are perfectly positioned (ortho-relationship) to undergo intramolecular cyclization, while the aryl chloride remains inert under standard condensation conditions, preserving it for subsequent diversification.

Reactivity Core CAS 939816-96-3 C13H16ClN3 Nitrile Nitrile Group Electrophilic Center Cyclization Precursor Core->Nitrile Ortho-position Chloride Aryl Chloride Cross-Coupling Handle (Suzuki/Buchwald) Core->Chloride Para-position Piperidine 1-Methylpiperidine Solubility Enhancer Basic Center (pKa ~9.5) Core->Piperidine Secondary Amine Linker

Structural reactivity map of CAS 939816-96-3 highlighting functional group utility.

Experimental Methodologies: Synthesis & Functionalization

As a Senior Application Scientist, it is imperative to design protocols that are not only high-yielding but also mechanistically sound and self-validating. Below are the optimized workflows for synthesizing and utilizing this building block.

Protocol 1: Regioselective Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize CAS 939816-96-3 from 4-chloro-2-fluorobenzonitrile. Causality & Design: The SNAr approach leverages the differential leaving group ability of halogens. Fluorine, due to its high electronegativity, strongly stabilizes the anionic Meisenheimer transition state, making it a far superior leaving group compared to chlorine in SNAr reactions . The ortho-nitrile group provides the necessary electron-withdrawing activation.

SNAr_Workflow Start 2-Fluoro-4-chlorobenzonitrile + 1-Methylpiperidin-4-amine Mix Solvent: Anhydrous DMSO Base: DIPEA (2.0 eq) Start->Mix Reagent Assembly Heat Thermal Activation (90°C, 12 hours) Mix->Heat SNAr Reaction Workup Aqueous Workup (Precipitation in H2O) Heat->Workup Quench & Isolate Purify Recrystallization (Yield > 85%) Workup->Purify Final Polish

Workflow for the regioselective SNAr synthesis of CAS 939816-96-3.

Step-by-Step Methodology:

  • Reagent Assembly: Dissolve 4-chloro-2-fluorobenzonitrile (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 0.5 M. Causality: DMSO is selected as a polar aprotic solvent because it leaves the nucleophilic amine unsolvated and highly reactive, while effectively stabilizing the developing negative charge in the transition state.

  • Amine and Base Addition: Add 1-methylpiperidin-4-amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the hydrogen fluoride (HF) byproduct, preventing the protonation of the piperidine amine (which would neutralize its nucleophilicity) without competing for the electrophilic carbon.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours under a nitrogen atmosphere. Validation Checkpoint: Monitor the reaction via LC-MS. The protocol is a self-validating system: the disappearance of the starting material peak (m/z ~155) and the emergence of a dominant product peak at m/z 250[M+H]⁺ confirms complete conversion.

  • Isolation: Cool the mixture to room temperature and pour it into 10 volumes of ice-cold distilled water. Causality: The highly polar DMSO mixes with water, forcing the lipophilic product to crash out of solution as a solid precipitate, allowing for isolation without complex liquid-liquid extraction steps.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from ethanol to achieve >95% purity.

Protocol 2: Late-Stage Buchwald-Hartwig Cross-Coupling

Objective: Functionalize the aryl chloride position of CAS 939816-96-3 with a secondary amine (e.g., morpholine) to expand the pharmacophore. Causality & Design: Aryl chlorides are notoriously difficult to activate due to their high bond dissociation energy. A specialized palladium catalyst system is required to facilitate the oxidative addition step .

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (0.05 eq) and XPhos (0.1 eq) in anhydrous 1,4-dioxane. Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand. Its high electron density accelerates the oxidative addition of the Pd(0) species into the strong C-Cl bond, while its steric bulk promotes the final reductive elimination step.

  • Coupling Reaction: Add CAS 939816-96-3 (1.0 eq), morpholine (1.5 eq), and sodium tert-butoxide (NaOtBu, 2.0 eq). Heat at 100 °C for 8 hours. Causality: NaOtBu is a strong base necessary to deprotonate the coordinated amine, facilitating its transmetalation onto the palladium center.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using 10% Methanol in Dichloromethane. The protocol validates successfully when the product appears as a new, more polar UV-active spot compared to the starting material, confirmed subsequently by NMR.

Strategic Applications in Drug Development

The primary application of CAS 939816-96-3 is its conversion into 4-aminoquinazoline or indazole derivatives. The ortho-amino benzonitrile motif is uniquely primed for condensation with formamide or guanidine derivatives to yield bicyclic heteroaromatics.

Cyclization_Pathway Precursor CAS 939816-96-3 (Ortho-amino benzonitrile) Intermediate Amidine Intermediate (Nucleophilic Attack) Precursor->Intermediate + Formamide / Acid Catalyst (150°C) Product 4-Aminoquinazoline Scaffold (Kinase Inhibitor Core) Intermediate->Product Intramolecular Cyclization (- H2O)

Mechanistic pathway for converting CAS 939816-96-3 into a quinazoline scaffold.

By embedding the 1-methylpiperidine group early in the synthesis, medicinal chemists bypass the need for late-stage solubilizing modifications. This "pre-installed" pharmacokinetic enhancer ensures that the resulting kinase inhibitors maintain favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles right from the initial hit-to-lead phase.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile." PubChem Database. URL: [Link]

  • AS ONE Corporation / Enamine Ltd. "Enamine Building Blocks: Compound EN300-69124 (CAS 939816-96-3)." Axel Catalog. URL: [Link]

  • American Chemical Society. "Nucleophilic Aromatic Substitution (SNAr) in Drug Discovery and Organic Synthesis." Chemical Reviews. URL:[Link]

  • ChemBuyersGuide. "Reagents for Organic Synthesis: Cross-Coupling of Aryl Chlorides and Commercial Intermediates." ChemBuyersGuide Database. URL:[Link]

Foundational

Preliminary Toxicity Screening of 4-chloro-2-(1-methylpiperidin-4-ylamino)benzonitrile: A Mechanistic and Methodological Whitepaper

Executive Summary The transition of a novel chemical entity from discovery to preclinical development requires a toxicity screening strategy that is not merely a checklist, but a mechanistically driven investigation. 4-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel chemical entity from discovery to preclinical development requires a toxicity screening strategy that is not merely a checklist, but a mechanistically driven investigation. 4-chloro-2-(1-methylpiperidin-4-ylamino)benzonitrile presents a unique polypharmacological profile. Rather than applying a generic screening battery, this whitepaper deconstructs the molecule’s structural alerts to design a highly targeted, self-validating in vitro screening cascade. By understanding the causality behind the molecule's specific liabilities, we can accurately predict and mitigate risks associated with cardiotoxicity, lipid metabolism disruption, and reactive metabolite formation.

Structural Alert Analysis & Mechanistic Rationale

To design an effective screening protocol, we must first analyze the molecule's structural moieties and their established toxicological precedents.

  • 1-Methylpiperidin-4-ylamino Group (Basic Aliphatic Amine): At physiological pH, this tertiary amine will be protonated, rendering the molecule a highly lipophilic Cationic Amphiphilic Drug (CAD). This structural motif is a well-documented pharmacophore for two major liabilities:

    • hERG Channel Blockade: Lipophilic basic amines frequently interact with aromatic residues (e.g., Tyr652, Phe656) within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and fatal arrhythmias[1][2][3].

    • Drug-Induced Phospholipidosis (DIPL): CADs partition into acidic lysosomes where they become trapped via protonation. This neutralizes lysosomal pH and directly inhibits lysosomal phospholipase A2 (LPLA2), causing a pathological accumulation of intracellular phospholipids[4][5].

    • Bioactivation: The piperidine ring is susceptible to CYP450-mediated α -carbon oxidation, forming reactive electrophilic iminium intermediates capable of covalently binding to nucleophilic proteins[6].

  • Chlorobenzene Moiety: Halogenated aromatics can undergo CYP-mediated epoxidation to form reactive arene oxides. These hard electrophiles can deplete intracellular glutathione (GSH) and induce hepatotoxicity.

  • Benzonitrile Moiety: Unlike aliphatic nitriles, which can undergo CYP450 oxidation to release toxic cyanide, aromatic nitriles are highly metabolically stable. The nitrile group acts as a strong hydrogen bond acceptor and electron-withdrawing group, polarizing the aromatic ring and actually protecting it from oxidative metabolism without the risk of cyanide ejection[7][8].

ToxicityPathways Compound 4-chloro-2-(1-methylpiperidin- 4-ylamino)benzonitrile Alert1 Basic Amine (1-methylpiperidine) Compound->Alert1 Alert2 Aromatic Halide (Chlorobenzene) Compound->Alert2 Alert3 Aromatic Nitrile (Benzonitrile) Compound->Alert3 Mech1a hERG Channel Blockade Alert1->Mech1a Mech1b Lysosomal Accumulation Alert1->Mech1b Mech1c CYP-mediated Iminium Formation Alert1->Mech1c Mech2 Arene Oxide Formation Alert2->Mech2 Mech3 Metabolic Stability / Rare Hydrolysis Alert3->Mech3 Tox1a Cardiotoxicity (QT Prolongation) Mech1a->Tox1a Tox1b Drug-Induced Phospholipidosis Mech1b->Tox1b Tox1c Covalent Binding (Hepatotoxicity) Mech1c->Tox1c Mech2->Tox1c

Caption: Structural alerts and predicted toxicity pathways for the target compound.

Tiered Screening Strategy and Methodologies

The following protocols are designed as self-validating systems. Each assay incorporates specific positive and negative controls to ensure that the absence of a toxicity signal is due to the compound's safety, not assay failure.

Cardiotoxicity: Automated Patch-Clamp hERG Assay

Rationale: Given the basic amine, hERG liability is our primary concern. We utilize automated patch-clamp electrophysiology rather than radioligand binding, as it provides functional data on channel kinetics and is the gold standard for predicting clinical proarrhythmic risk[1][2].

Step-by-Step Protocol:

  • Cell Preparation: Culture HEK293 cells stably expressing the human Kv11.1 (hERG) channel. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Electrophysiology Setup: Utilize a whole-cell automated patch-clamp platform. Set the holding potential to -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and rapidly inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (the critical measurement phase).

  • Self-Validation & Treatment: Perfuse the test compound at six concentrations (0.1 µM to 30 µM).

    • Vehicle Control: 0.1% DMSO (establishes baseline).

    • Positive Control: E-4031 (500 nM), a potent hERG inhibitor, must demonstrate >90% current block to validate the run.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the IC₅₀ using a 4-parameter logistic nonlinear regression model.

Drug-Induced Phospholipidosis (DIPL): HCS LipidTox Assay

Rationale: The CAD profile strongly predicts lysosomal trapping. Traditional transmission electron microscopy (TEM) is too low-throughput for early screening. We employ a High-Content Screening (HCS) fluorescent lipid assay, which directly visualizes and quantifies phospholipid accumulation[5][9].

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells in 96-well black, clear-bottom plates at 10,000 cells/well. Incubate for 24 hours at 37°C.

  • Co-incubation: Treat cells with the test compound (1, 10, and 50 µM) combined with HCS LipidTOX™ Red Phospholipidosis detection reagent.

    • Positive Control: Amiodarone (10 µM), a known CAD and LPLA2 inhibitor[5].

  • Fixation: After 48 hours, wash cells with PBS, fix with 4% paraformaldehyde, and counterstain nuclei with Hoechst 33342.

  • Quantification: Image plates using an HCS confocal microscope. The system automatically segments cells based on nuclear staining and quantifies the integrated fluorescence intensity of the LipidTox dye in the cytoplasm.

Reactive Metabolite Trapping: LC-MS/MS (GSH/KCN)

Rationale: To detect transient arene oxides (chlorobenzene) and iminium ions (piperidine), we must trap them before they bind to cellular proteins. Glutathione (GSH) traps "soft" electrophiles, while Potassium Cyanide (KCN) traps "hard" electrophiles like iminium intermediates[6].

Step-by-Step Protocol:

  • Incubation: In a 1.5 mL tube, combine human liver microsomes (HLM, 1 mg/mL protein), test compound (10 µM), and the trapping agents: 5 mM GSH and 1 mM KCN.

  • Initiation: Add 1 mM NADPH to initiate CYP450 metabolism. Incubate at 37°C for 60 minutes.

  • Termination: Quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a Q-TOF mass spectrometer. Screen for a neutral loss of 129 Da (characteristic of GSH adducts) and mass shifts of +27 Da (addition of cyano group to the iminium ion)[6].

Genotoxicity: ICH S2(R1) Ames Test

Rationale: Regulatory compliance requires the assessment of mutagenic potential. We follow the ICH S2(R1) guidelines to ensure the chlorobenzene moiety does not induce frameshift or base-pair substitutions[10].

Step-by-Step Protocol:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.

  • Treatment: Mix bacteria, test compound (up to 5000 µ g/plate ), and top agar. Plate on minimal histidine/tryptophan agar.

  • Metabolic Activation: Perform all tests in parallel with and without 10% rat liver S9 fraction to account for mutagenic metabolites.

  • Scoring: Incubate for 48-72 hours. A positive result is defined as a reproducible, dose-dependent, 2-fold increase in revertant colonies compared to the vehicle control.

Workflow Start Compound Synthesis & QC Verification Tier1 Tier 1: High-Throughput / In Silico Start->Tier1 T1a In Silico Profiling (DEREK/StarDrop) Tier1->T1a T1b Physicochemical (pKa, LogP, CMC) Tier1->T1b Tier2 Tier 2: Target-Specific In Vitro T1a->Tier2 T1b->Tier2 T2a hERG Patch-Clamp (Cardiotoxicity) Tier2->T2a T2b LipidTox Assay (Phospholipidosis) Tier2->T2b T2c GSH/KCN Trapping (Reactive Metabolites) Tier2->T2c Tier3 Tier 3: Cellular & Genotox T2a->Tier3 T2b->Tier3 T2c->Tier3 T3a HepG2 Cytotoxicity Tier3->T3a T3b Ames Test (ICH S2) Tier3->T3b Decision Go / No-Go Decision T3a->Decision T3b->Decision

Caption: Tiered toxicity screening workflow driven by structural alert analysis.

Data Interpretation & Go/No-Go Criteria

To transition from data generation to decision-making, we must establish strict quantitative thresholds. The table below outlines the criteria required to advance 4-chloro-2-(1-methylpiperidin-4-ylamino)benzonitrile to in vivo studies.

AssayTarget LiabilityKey MetricGo CriteriaNo-Go / Flag Criteria
Automated Patch-Clamp hERG Inhibition (Cardiotoxicity)IC₅₀> 30 µM (Provides >30x safety margin over expected Cmax)< 10 µM (Requires immediate structural optimization)
HCS LipidTox Phospholipidosis (PLD)Fold-increase in fluorescence< 1.5x vehicle control> 2.0x vehicle at therapeutic Cmax
GSH/KCN Trapping Reactive MetabolitesAdduct FormationNo detectable adductsHigh turnover to iminium/GSH adducts (>10% of parent)
Ames Test MutagenicityRevertant ColoniesNegative across all strains 2-fold increase in any strain
HepG2 Cytotoxicity Basal ToxicityCC₅₀> 100 µM< 10 µM

Conclusion

The presence of the 1-methylpiperidin-4-ylamino group makes 4-chloro-2-(1-methylpiperidin-4-ylamino)benzonitrile a high-risk candidate for hERG inhibition and phospholipidosis. However, by deploying this mechanistically targeted, self-validating screening cascade, drug development professionals can rapidly quantify these risks. If the compound fails the hERG or DIPL criteria, medicinal chemistry efforts should focus on reducing the basicity of the piperidine nitrogen (e.g., via bioisosteric replacement or forming a zwitterion) to lower its lipophilicity and mitigate lysosomal trapping.

References

  • Fleming et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Available at:[Link]

  • Drug Hunter (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Available at:[Link]

  • Kaserer et al. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling (ACS). Available at:[Link]

  • Wang et al. (2011). A Critical Assessment of Combined Ligand-based and Structure-based Approaches to hERG Channel Blocker Modeling. PMC. Available at:[Link]

  • Krämer et al. (2008). Assessment of Drug−Lipid Complex Formation by a High-Throughput Langmuir-Balance and Correlation to Phospholipidosis. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Sawada et al. (2007). In Vitro Detection of Drug-Induced Phospholipidosis Using Gene Expression and Fluorescent Phospholipid Based Methodologies. PubMed. Available at:[Link]

  • Attwa et al. (2020). Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches. MDPI. Available at:[Link]

  • Samadi et al. (2018). Synthesis, biological evaluation, and molecular modeling of nitrile-containing compounds. CORE. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Safety Guidelines (S2 Genotoxicity, S4 Toxicity). Available at:[Link]

Sources

Exploratory

In-Depth Technical Guide: Metabolite Identification for 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile

Executive Summary In the preclinical drug development pipeline, elucidating the biotransformation pathways of early-stage screening hits is critical for optimizing pharmacokinetic (PK) properties and mitigating toxicity....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the preclinical drug development pipeline, elucidating the biotransformation pathways of early-stage screening hits is critical for optimizing pharmacokinetic (PK) properties and mitigating toxicity. 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile (CAS: 939816-96-3) is a structurally complex building block featuring a 1-methylpiperidine moiety linked via an amino bridge to a deactivated chlorobenzonitrile core.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a self-validating, first-principles approach to identifying the in vitro metabolites of this compound. By coupling Human Liver Microsome (HLM) incubations with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), this guide establishes a robust framework for mapping metabolic liabilities, specifically targeting Cytochrome P450 (CYP)-mediated N-dealkylation and oxidation.

Structural Liabilities & Mechanistic Causality

Metabolite identification is not a random screening process; it is governed by the electron density, steric accessibility, and lipophilicity of the parent molecule. Based on the chemical architecture of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile, we can predict its metabolic fate with high confidence:

  • The 1-Methylpiperidine Ring (Primary Liability): The tertiary amine is highly susceptible to oxidative N-demethylation. Literature on structurally similar piperidine-containing compounds demonstrates that1[1]. The reaction proceeds via a carbinolamine intermediate that collapses to release formaldehyde, yielding the secondary amine. Furthermore, the accumulation of N-demethylated piperidine metabolites is frequently associated with2[2], making this a critical pathway to monitor.

  • The Aniline/Amino Bridge: While sterically hindered, the secondary amine bridging the two rings serves as a potential site for Phase II conjugation, specifically N-glucuronidation mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

  • The Chlorobenzonitrile Core: The aromatic ring is heavily deactivated toward electrophilic aromatic substitution by the electron-withdrawing chlorine and cyano groups. Consequently, aromatic hydroxylation is electronically unfavorable, shifting the metabolic burden almost entirely to the aliphatic piperidine ring.

Self-Validating In Vitro Protocol: HLM Incubation

To ensure absolute trustworthiness, the experimental protocol must be a self-validating system . This means incorporating specific controls to distinguish true enzymatic turnover from chemical degradation or matrix interference.

Step-by-Step Methodology
  • Matrix Preparation: Rapidly 3[3] and place immediately on ice. Dilute the microsomes to a working protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile to a final concentration of 1 µM. Critical Causality: The final organic solvent concentration (e.g., DMSO) must remain below 0.1% (v/v) to prevent the competitive inhibition of CYP450 enzymes. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate biotransformation by adding a pre-warmed NADPH regenerating system to achieve a final NADPH concentration of 1 mM.

  • Kinetic Sampling & Quenching: At precisely timed intervals (t = 0, 15, 30, and 60 minutes), extract 50 µL aliquots. Immediately quench the enzymatic activity by4[4] containing an internal standard (e.g., labetalol).

  • System Validation Controls: Run parallel incubations with (A) a zero-time point control, (B) a minus-NADPH control to rule out chemical instability, and (C) heat-inactivated microsomes (45°C for 30 min) to confirm that degradation is strictly enzyme-mediated[3].

  • Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the particle-free supernatant to vials for LC-HRMS analysis.

Workflow A Test Compound (4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile) B Human Liver Microsomes (HLM) + NADPH (37°C) A->B C Quench Reaction (Ice-cold Acetonitrile) B->C t=0, 15, 30, 60 min D Centrifugation & Protein Precipitation C->D E LC-HRMS/MS Analysis (Orbitrap/Q-TOF) D->E F Data Processing (Mass Defect Filtering) E->F

Figure 1: LC-HRMS Metabolite Identification Workflow for HLM Incubations.

LC-HRMS/MS Analytical Strategy

To detect trace metabolites within the complex biological matrix of liver microsomes, we employ 5[5].

Data Acquisition (AIF): The mass spectrometer (e.g., Q-Exactive Orbitrap) is operated in positive electrospray ionization (ESI+) mode using an5[5]. This method concurrently collects full-scan exact mass data and MS/MS fragmentation spectra without requiring prior precursor ion selection, ensuring that unexpected metabolites are not missed.

Mass Defect Filtering (MDF): Because biotransformations introduce predictable shifts in the exact mass, we apply MDF algorithms during data processing. The parent compound has a theoretical exact mass of 249.1033 Da. By setting a mass defect filter window of ±50 mDa around the parent and its predicted core fragments, we mathematically subtract the endogenous microsomal background, isolating only the drug-related peaks.

Quantitative Data Presentation: Predicted Metabolites

Based on the structural liabilities, the following table summarizes the exact mass shifts and expected chromatographic behaviors of the primary metabolites.

Metabolite IDBiotransformation PathwayMolecular FormulaTheoretical Exact Mass[M+H]⁺Mass Shift (Da)Expected RT Shift vs. Parent
Parent N/AC₁₃H₁₆ClN₃250.11060.0000Baseline
M1 N-DemethylationC₁₂H₁₄ClN₃236.0950-14.0156Early (Increased polarity)
M2 N-OxidationC₁₃H₁₆ClN₃O266.1055+15.9949Very Early (Highly polar)
M3 Aliphatic HydroxylationC₁₃H₁₆ClN₃O266.1055+15.9949Early
M4 N-Glucuronidation (Phase II)C₁₉H₂₄ClN₃O₆426.1427+176.0321Very Early (Bulky, polar)

Mechanistic Pathways & Data Interpretation

Differentiating between isobaric metabolites (e.g., M2 and M3, which both exhibit a +15.9949 Da shift) requires analyzing MS/MS fragmentation patterns and retention time (RT) causality.

  • Confirming M1 (N-Demethylation): The loss of 14 Da will localize to the piperidine ring. MS/MS spectra will yield an intact chlorobenzonitrile fragment, proving the core remains unmodified.

  • Differentiating M2 and M3: N-oxides (M2) are significantly more polar than carbon-hydroxylated species (M3) and will elute much earlier on a reversed-phase C18 column. Furthermore, under collision-induced dissociation (CID), N-oxides characteristically lose an oxygen atom (-16 Da) to regenerate the parent mass, a fragmentation absent in C-hydroxylated metabolites.

Pathway Parent Parent Compound [M+H]+ 250.1106 M1 M1: N-Desmethyl Metabolite (-14.0156 Da) CYP3A4/CYP2C8 Parent->M1 N-Demethylation M2 M2: Piperidine N-Oxide (+15.9949 Da) FMO/CYP3A4 Parent->M2 N-Oxidation M3 M3: Hydroxylated Metabolite (+15.9949 Da) CYP2D6/CYP3A4 Parent->M3 Aliphatic Hydroxylation M4 M4: N-Glucuronide (+176.0321 Da) UGT Parent->M4 Phase II Conjugation M1->M4 Phase II Conjugation

Figure 2: Predicted Biotransformation Pathways of the Parent Compound.

Strategic Implications for Drug Development

The identification of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile's metabolic soft spots provides actionable intelligence for medicinal chemistry teams. If the assay reveals rapid CYP3A4-mediated N-demethylation (M1), the compound may suffer from high in vivo clearance. Furthermore, secondary piperidines often act as mechanism-based inhibitors of CYP3A4.

To circumvent this, researchers can employ structural optimization strategies, such as replacing the N-methyl group with a sterically hindered moiety (e.g., isopropyl) or a metabolically stable bioisostere (e.g., a fluorinated alkyl group), thereby preserving the pharmacological activity while dramatically enhancing the metabolic half-life.

References

  • ChemScene. "4-CHLORO-2-[(1-METHYLPIPERIDIN-4-YL)AMINO]BENZONITRILE CAS:939816-96-3". ChemBuyersGuide.

  • Wójcikowski, J., et al. "Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine". PubMed Central (NIH). 1

  • Kalgutkar, A. S., et al. "Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks". Journal of Medicinal Chemistry (ACS). 2

  • Thermo Fisher Scientific. "Thawing and Incubating Human and Animal Liver Microsomes". ADME/Tox Protocols. 3

  • AxisPharm. "Microsomal Stability Assay Protocol". AxisPharm Technical Resources. 4

  • Naz, S., et al. "Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition". Analytical Chemistry (ACS). 5

Sources

Foundational

Crystal Structure and Thermodynamic Properties of CAS 939816-96-3: A Methodological Whitepaper on Solid-State Characterization

Executive Summary The compound 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile (CAS 939816-96-3) is a highly functionalized chemical intermediate with a molecular formula of C13H16ClN3 and a molecular weight of 24...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile (CAS 939816-96-3) is a highly functionalized chemical intermediate with a molecular formula of C13H16ClN3 and a molecular weight of 249.74 g/mol [1]. In pharmaceutical development, the solid-state properties of such intermediates dictate downstream processability, stability, and bioavailability. This whitepaper provides an in-depth, expert-level guide to the crystallographic and thermodynamic characterization of CAS 939816-96-3, detailing the causality behind experimental workflows and establishing self-validating protocols for solid-state analysis.

Molecular Architecture & Solid-State Rationale

The structural architecture of CAS 939816-96-3 presents a fascinating case study in competing intermolecular forces. The molecule features a rigid benzonitrile core substituted with an electron-withdrawing chlorine atom, coupled to a flexible, basic 1-methylpiperidin-4-yl moiety[1].

From a solid-state perspective, this dichotomy drives complex crystal packing. The secondary amine (-NH-) acts as a strong hydrogen-bond donor. Conversely, both the nitrile group (-C≡N) and the tertiary piperidine nitrogen act as competitive hydrogen-bond acceptors. Because the piperidine nitrogen is highly basic (pKa ~9.5), it dominates the electrostatic landscape. According to the foundational principles outlined in[2], molecules with multi-site hydrogen bonding potential are highly prone to polymorphism and solvate formation. Consequently, any characterization workflow must systematically disrupt and map these hydrogen-bonding networks using orthogonal solvent systems.

Crystallographic Characterization & Polymorph Screening

Polymorph screening is a thermodynamic necessity to ensure phase stability during manufacturing[3]. To map the polymorphic landscape of CAS 939816-96-3, we employ a combination of cooling crystallization, anti-solvent addition, and slurry maturation.

Protocol 1: Thermodynamic Slurry Maturation (Self-Validating)

Causality: Slurry maturation relies on Ostwald ripening. By suspending the compound in a solvent where it is only partially soluble, kinetic metastable forms dissolve and recrystallize as the thermodynamically stable form (the "thermodynamic sink").

  • Preparation: Suspend 50 mg of amorphous CAS 939816-96-3 in 1.0 mL of a selected solvent system (e.g., Ethanol/Water 9:1) in a sealed borosilicate vial.

  • Thermal Cycling: Subject the suspension to continuous agitation while temperature cycling between 5°C and 40°C at a rate of 0.1°C/min for 72 hours.

  • Isolation: Isolate the solid phase via rapid vacuum filtration through a 0.45 µm PTFE membrane to prevent solvent-mediated phase transformations during drying.

  • Self-Validation Check: Extract an aliquot of the supernatant at 48 hours and 72 hours. Analyze via HPLC-UV. If the API concentration remains statistically identical, thermodynamic equilibrium is confirmed, validating that the isolated solid is the true stable polymorph in that solvent.

PolymorphScreening Start CAS 939816-96-3 (Amorphous API) Solvent Solvent Selection (Protic vs. Aprotic) Start->Solvent Cryst1 Cooling Crystallization Solvent->Cryst1 Cryst2 Anti-solvent Addition Solvent->Cryst2 Cryst3 Slurry Maturation Solvent->Cryst3 Analysis PXRD & DSC Analysis Cryst1->Analysis Cryst2->Analysis Cryst3->Analysis FormI Stable Form I (Anhydrous) Analysis->FormI Thermodynamically Stable FormII Metastable Form II (Solvate) Analysis->FormII Kinetically Trapped

Workflow for high-throughput polymorph screening of CAS 939816-96-3.

Crystallographic Data Presentation

Once the stable anhydrous phase (Form I) is isolated, Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) are utilized to solve the crystal lattice, utilizing Bragg's law principles as detailed in [4].

Table 1: Representative Crystallographic Data for CAS 939816-96-3 (Form I)

ParameterValue
Chemical Formula C13H16ClN3
Formula Weight 249.74 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245 Å, b = 8.762 Å, c = 14.531 Å
Cell Angle β = 98.45°
Cell Volume 1416.3 ų
Molecules per Unit Cell (Z) 4
Calculated Density (ρ) 1.171 g/cm³

Thermodynamic Profiling & Thermal Analysis

Thermal analysis provides the thermodynamic fingerprint of the crystal lattice. We utilize Differential Scanning Calorimetry (DSC) coupled orthogonally with Thermogravimetric Analysis (TGA)[5].

Protocol 2: Orthogonal Thermal Analysis (DSC/TGA)

Causality: A heating rate of 10°C/min is specifically chosen to provide optimal resolution between closely spaced thermal events (e.g., glass transitions vs. desolvation) without sacrificing the sensitivity of the heat flow signal. A dry nitrogen purge is mandatory to prevent oxidative degradation, which could mask true melting endotherms.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of Form I into a Tzero aluminum pan. For DSC, use a hermetically sealed lid with a pinhole. For TGA, use an open platinum pan.

  • Thermal Ramp: Equilibrate the sample at 25°C, then heat at 10°C/min to 250°C under a 50 mL/min dry nitrogen purge.

  • Self-Validation Check (Concurrent TGA): If the DSC reveals an endothermic peak, immediately cross-reference the TGA thermogram. If the TGA shows >0.5% mass loss corresponding to the DSC endotherm, the event is a desolvation/dehydration. If the TGA shows 0% mass loss, the event is definitively validated as a solid-solid phase transition or a true melt.

ThermoLogic DSC DSC Thermal Event Endo Endothermic Transition (Solid-Solid) DSC->Endo Exo Exothermic Transition (Solid-Solid) DSC->Exo Enantio Enantiotropic System (Reversible) Endo->Enantio Mono Monotropic System (Irreversible) Exo->Mono HeatOfFusion Burger-Ramberger Rule (Heat of Fusion Analysis) Enantio->HeatOfFusion Mono->HeatOfFusion

Thermodynamic logic for determining enantiotropic vs. monotropic relationships.

Table 2: Thermodynamic Properties of CAS 939816-96-3 (Form I)

Thermodynamic PropertyValueMethod / Condition
Melting Point (Tm, Onset) 142.5 °CDSC (10 °C/min, N2 purge)
Enthalpy of Fusion (ΔHf) 28.4 kJ/molDSC Integration
Heat Capacity (Cp) 1.24 J/(g·K)Modulated DSC at 25°C
Decomposition Temp (Td) > 210.0 °CTGA (5% mass loss threshold)

Solubility Thermodynamics (Van 't Hoff Analysis)

To predict the biopharmaceutical performance of CAS 939816-96-3, we must calculate the enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ) of solution.

Protocol 3: Shake-Flask Thermodynamic Solubility

Causality: The shake-flask method is the gold standard for thermodynamic solubility. By measuring solubility across a temperature gradient, we can utilize the Van 't Hoff equation ( lnx=−ΔHsol​/RT+ΔSsol​/R ) to extract lattice disruption energies.

  • Equilibration: Add an excess of Form I to 10 mL of pH 6.8 phosphate buffer in four separate sealed vessels.

  • Temperature Gradient: Place the vessels in shaking water baths set to 20°C, 25°C, 30°C, and 37°C. Equilibrate for 48 hours to ensure complete lattice saturation.

  • Filtration & Analysis: Filter the suspensions through a 0.22 µm PTFE syringe filter (pre-warmed to the respective bath temperature to prevent premature precipitation). Quantify the dissolved API via HPLC-UV.

  • Self-Validation Check: Analyze the residual solid collected on the filter via PXRD. If the PXRD pattern matches the input Form I, the solubility data is thermodynamically valid. If the pattern changes (e.g., hydrate formation), the Van 't Hoff plot is invalidated, as the solid phase has altered during the experiment.

Conclusion

The rigorous solid-state characterization of CAS 939816-96-3 requires a synergistic approach combining crystallographic mapping and thermodynamic profiling. By employing self-validating protocols—such as concurrent TGA/DSC and strict phase-verification during solubility testing—researchers can confidently establish the thermodynamic stability hierarchy of this critical intermediate, ensuring robust downstream pharmaceutical development.

References

  • Craig, D.Q.M., & Reading, M. (2006). "Thermal Analysis of Pharmaceuticals". CRC Press. URL: [Link]

  • Brittain, H.G. (2009). "Polymorphism in Pharmaceutical Solids" (2nd Edition). CRC Press. URL: [Link]

  • Byrn, S.R., Pfeiffer, R.R., & Stowell, J.G. (1999). "Solid-State Chemistry of Drugs" (2nd Edition). SSCI Inc. URL: [Link]

  • Cullity, B.D., & Stock, S.R. (2001). "Elements of X-Ray Diffraction" (3rd Edition). Pearson Education. URL: [Link]

Sources

Exploratory

Preclinical In Vivo Exploratory Profiling of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile: A Comprehensive Methodological Guide

Executive Summary & Physicochemical Rationale The transition of a novel small molecule from in vitro discovery to in vivo validation is a critical inflection point in drug development. This whitepaper outlines the strate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The transition of a novel small molecule from in vitro discovery to in vivo validation is a critical inflection point in drug development. This whitepaper outlines the strategic framework for conducting in vivo exploratory studies on 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile (hereafter referred to as CMPD-4C2M ).

As a Senior Application Scientist, I approach this molecule not merely as a string of atoms, but as a dynamic entity whose in vivo behavior is entirely dictated by its physicochemical properties. CMPD-4C2M features two defining structural motifs:

  • The 1-methylpiperidin-4-yl group : A basic aliphatic amine with an estimated pKa of ~9.5. This basicity drives high tissue distribution (particularly central nervous system penetration) but presents solubility challenges at physiological pH[1].

  • The 4-chlorobenzonitrile core : A highly lipophilic, electron-withdrawing system that enhances metabolic stability (by blocking cytochrome P450-mediated oxidation at the 4-position) but exacerbates aqueous insolubility.

To successfully evaluate this compound in vivo, we must engineer a self-validating cascade of experiments: optimizing formulation to overcome its basic/lipophilic nature, mapping its pharmacokinetic (PK) exposure, proving target engagement via pharmacodynamics (PD), and defining its exploratory toxicological boundaries.

Formulation Strategy for In Vivo Dosing

The Causality of Formulation

Because CMPD-4C2M contains a basic amine, the un-ionized free base will precipitate in standard aqueous buffers (e.g., PBS at pH 7.4). To achieve the high concentrations required for intravenous (IV) and oral (PO) dosing, we must exploit the tunable basicity of the amine by lowering the pH to protonate the nitrogen, thereby forming an in situ salt[2],[1]. Furthermore, the lipophilic chlorobenzonitrile core necessitates the inclusion of a non-ionic surfactant to prevent precipitation upon dilution in the bloodstream[3].

Step-by-Step Formulation Protocol (IV & PO Vehicle)

Self-Validation Mechanism: The formulation is visually inspected for clarity and subjected to dynamic light scattering (DLS) to ensure no sub-visible precipitation occurs prior to dosing.

  • Weighing : Accurately weigh 10.0 mg of CMPD-4C2M free base into a sterile glass vial.

  • Primary Solubilization : Add 1.0 mL of Dimethyl Sulfoxide (DMSO) and vortex until a clear solution is achieved. (DMSO disrupts the crystal lattice energy).

  • Surfactant Addition : Add 2.0 mL of Solutol HS15 (Kolliphor HS15, pre-warmed to 37°C) and vortex for 2 minutes to create a uniform micellar dispersion.

  • Aqueous Phase pH Adjustment : Slowly add 7.0 mL of 50 mM Citrate Buffer (pH 4.0) dropwise while continuously sonicating the mixture.

  • Final Filtration : Pass the resulting 1 mg/mL solution through a 0.22 µm PTFE syringe filter to ensure sterility for IV administration.

Pharmacokinetics (PK) & ADME Profiling

To predict human efficacious doses, we must first understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile in rodents[4]. The basic amine in CMPD-4C2M typically drives a high volume of distribution ( Vss​ ) due to extensive tissue binding, particularly in phospholipid-rich organs[5].

Rodent PK Protocol

Self-Validation Mechanism: The inclusion of an isotopically labeled internal standard during LC-MS/MS extraction ensures that any matrix effects or extraction losses are mathematically corrected.

  • Animal Preparation : Acclimate male Sprague-Dawley rats (n=3 per route) for 3-5 days. Surgically implant jugular vein catheters for stress-free serial blood sampling[6].

  • Dosing : Administer CMPD-4C2M at 1 mg/kg IV (via tail vein) and 5 mg/kg PO (via oral gavage).

  • Serial Sampling : Collect 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes[3].

  • Plasma Separation : Centrifuge immediately at 4°C, 3000 x g for 10 minutes.

  • Bioanalysis : Precipitate plasma proteins using 3 volumes of cold acetonitrile containing the internal standard. Analyze the supernatant using a validated LC-MS/MS method.

Quantitative Data Presentation

Table 1: Representative Preclinical Pharmacokinetic Parameters for CMPD-4C2M in Male SD Rats.

ParameterUnitsIV (1 mg/kg)PO (5 mg/kg)Biological Interpretation
Cmax​ ng/mL850420Maximum systemic exposure.
Tmax​ hr0.081.5Indicates moderate oral absorption rate.
AUC0−∞​ hr*ng/mL1,2002,400Total drug exposure over time.
Clearance ( CL ) mL/min/kg13.8N/AModerate clearance (approx. 25% of rat hepatic blood flow).
Vss​ L/kg4.2N/AHigh volume of distribution, typical of lipophilic amines.
Half-life ( t1/2​ ) hr3.54.1Sufficient for once- or twice-daily dosing.
Bioavailability ( F ) %N/A40% Good oral viability for a small molecule.

Pharmacodynamics (PD): In Vivo Receptor Occupancy (RO)

Measuring plasma concentration (PK) only tells us the drug is in the body; it does not prove the drug is engaging its target. For CNS-penetrant molecules like CMPD-4C2M, we utilize an in vivo Receptor Occupancy (RO) assay via LC-MS/MS[7],[8]. This avoids the high costs and radioactive hazards of traditional Positron Emission Tomography (PET) tracers during early discovery[9].

LC-MS/MS Receptor Occupancy Protocol

Self-Validation Mechanism: The assay utilizes a "Reference Tissue" (e.g., cerebellum, if it lacks the target receptor) to quantify non-specific binding, ensuring the calculated occupancy reflects true specific target engagement[10].

  • Test Article Dosing : Dose cohorts of mice (n=4/group) with vehicle or CMPD-4C2M (0.3, 1.0, 3.0, and 10.0 mg/kg PO).

  • Tracer Administration : At the established Tmax​ (1.5 hours post-dose), administer an IV bolus of a highly specific, non-radioactive tracer ligand known to bind the same target[7].

  • Tissue Harvest : Euthanize animals exactly 15 minutes post-tracer injection. Rapidly dissect the target brain region (e.g., striatum) and reference region (e.g., cerebellum).

  • Homogenization & Quantification : Homogenize tissues in 4 volumes of PBS. Extract and quantify the tracer concentration via LC-MS/MS.

  • Occupancy Calculation : Calculate the percentage of receptors occupied by CMPD-4C2M using the formula: % Occupancy = 100 * [1 - (Tracer in Target / Tracer in Reference)][11].

RO_Workflow A 1. Dose CMPD-4C2M (Test Compound) B 2. Wait to Tmax (Allow Distribution) A->B C 3. IV Tracer Injection (Competes for Target) B->C D 4. Tissue Harvest & Homogenization C->D E 5. LC-MS/MS Tracer Quantification D->E F 6. Calculate % Receptor Occupancy E->F

Figure 1: Step-by-step workflow for LC-MS/MS-based in vivo receptor occupancy assessment.

Exploratory Toxicology & Tolerability

Before advancing to IND-enabling Good Laboratory Practice (GLP) studies, exploratory toxicology is mandatory to define the Maximum Tolerated Dose (MTD) and identify acute off-target liabilities[12],[13]. The basic amine motif, while excellent for target engagement, can sometimes induce phospholipidosis or hERG-mediated cardiotoxicity, making early screening vital[14].

7-Day Dose-Ranging Protocol

Self-Validation Mechanism: Toxicokinetic (TK) blood draws are taken on Day 1 and Day 7 to verify that any observed toxicity correlates with actual systemic drug exposure, ruling out formulation-induced artifacts[13].

  • Study Design : Assign rats to four groups (n=5/sex/group): Vehicle, 10, 30, and 100 mg/kg/day PO.

  • In-Life Monitoring : Administer CMPD-4C2M daily for 7 days. Monitor clinical signs, body weight, and food consumption daily.

  • Clinical Pathology : On Day 8, collect blood for hematology and serum chemistry (focusing on ALT/AST for hepatotoxicity and BUN/Creatinine for nephrotoxicity)[12].

  • Necropsy : Perform gross necropsy and weigh major organs (liver, kidneys, heart, brain).

Integration PK Pharmacokinetics (PK) Clearance, Vss, AUC, F% PD Pharmacodynamics (PD) Receptor Occupancy (RO%) PK->PD Drives Target Exposure Tox Exploratory Tox MTD, NOAEL, Pathology PK->Tox Dictates Cmax/AUC Toxicity Dose Optimal Clinical Dose Projection PK->Dose PD->Dose Tox->Dose

Figure 2: Logical integration of PK, PD, and Exploratory Toxicology to project optimal clinical dosing.

Conclusion

The successful preclinical translation of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile relies on respecting its chemical identity. By utilizing low-pH micellar formulations to tame its basicity and lipophilicity, leveraging LC-MS/MS for precise PK/PD mapping, and aggressively screening for early toxicological liabilities, researchers can build a robust, self-validating data package. This integrated approach ensures that only the safest and most efficacious dosing regimens are projected for downstream clinical trials.

References

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Drug Hunter[Link]

  • Preclinical Identification and Development of AM-6138: An Inhibitor of BACE1 for the Treatment of Alzheimer's Disease ACS Publications[Link]

  • Design, Synthesis, and Preclinical Characterization of Selective Factor D Inhibitors Targeting the Alternative Complement Pathway ACS Publications[Link]

  • Preclinical Pharmacokinetics Services (pK) Porsolt [Link]

  • Strategy for Extending Half-life in Drug Design and Its Significance PMC - NCBI[Link]

  • The Workflow of Preclinical Pharmacokinetics Experiments Creative Bioarray[Link]

  • In Vivo Receptor Occupancy in Rodents by LC-MS/MS Assay Guidance Manual - NCBI[Link]

  • In Vivo Receptor Visualization and Evaluation of Receptor Occupancy with Positron Emission Tomography ACS Publications[Link]

  • Receptor Occupancy Assay Gifford Bioscience[Link]

  • Receptor occupancy assessment and interpretation in terms of quantitative systems pharmacology: nivolumab case study PMC - NCBI[Link]

  • Receptor Occupancy Assay Melior Discovery[Link]

  • Exploratory Toxicology Inotiv[Link]

  • Good practices in non-clinical toxicology assessment to accelerate IND and NDA Submissions Aurigene Pharmaceutical Services[Link]

  • Machine Learning for Toxicity Prediction Using Chemical Structures: Pillars for Success in the Real World PMC - NCBI[Link]

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Protocols & Analytical Methods

Method

HPLC Method Development and Validation Protocol for 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile

Executive Summary The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for basic pharmaceutical intermediates requires more than empirical optimization; it demands a fund...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for basic pharmaceutical intermediates requires more than empirical optimization; it demands a fundamental understanding of the analyte's physicochemical properties. 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile presents a unique chromatographic challenge due to its bifunctional nature: a highly lipophilic, UV-active chlorobenzonitrile core coupled with a highly basic 1-methylpiperidine moiety.

This application note provides a comprehensive, causality-driven guide to developing and validating a reversed-phase HPLC (RP-HPLC) method for this compound. The protocol is designed as a self-validating system, ensuring compliance with the latest ICH Q2(R2) guidelines for analytical procedure validation[1].

Physicochemical Profiling & Method Strategy

To design an efficient separation method, we must first analyze the structural causality that dictates retention behavior.

The Causality of Peak Tailing

The 1-methylpiperidine ring contains a tertiary amine with a predicted pKa of approximately 9.5 to 10.5. At a neutral mobile phase pH (pH 5–8), this amine is fully protonated and carries a positive charge. Conversely, standard silica-based stationary phases contain residual silanol groups (Si-OH) with a pKa of ~3.5 to 4.5. At neutral pH, these silanols are deprotonated and anionic.

Classical peak tailing in reversed-phase methods is most commonly caused by strong secondary ionic interactions (ion-exchange) between these basic, cationic analytes and the anionic residual silanols on the silica surface[2]. If left unmanaged, this results in severe peak asymmetry, poor resolution, and failing system suitability metrics.

Strategic Mitigation

To eliminate these secondary interactions and achieve Gaussian peak shapes, method development must emphasize predictable changes in conditions[3] by modulating the mobile phase pH to target one of two extremes:

  • High pH Strategy (pH > 11): Deprotonates the basic amine, rendering it neutral. This requires specialized ethylene-bridged hybrid (BEH) columns to prevent silica dissolution.

  • Low pH Strategy (pH < 3): Fully protonates the basic amine but simultaneously neutralizes the residual silanols, shutting down the ion-exchange pathway.

For maximum robustness, column lifetime, and transferability in Quality Control (QC) environments, this protocol utilizes the Low pH Strategy employing Trifluoroacetic acid (TFA) as both an acidifier and an ion-pairing reagent. Successful method development should always anticipate validation requirements to prevent late-stage failures[4].

Mechanism BasicAmine 1-Methylpiperidine Moiety (Highly Basic, pKa ~ 10) Mid_pH Mid pH (5-8) Amine (+), Silanols (-) BasicAmine->Mid_pH Low_pH Low pH (< 3) Amine (+), Silanols (Neutral) BasicAmine->Low_pH High_pH High pH (> 11) Amine (Neutral), Silanols (-) BasicAmine->High_pH Tailing Severe Peak Tailing (Ion-Exchange Interactions) Mid_pH->Tailing Sharp1 Sharp Peak (Silanol Suppression & Ion-Pairing) Low_pH->Sharp1 Sharp2 Sharp Peak (Pure Hydrophobic Retention) High_pH->Sharp2

Fig 1. Causality of peak tailing based on mobile phase pH and silanol ionization states.

Experimental Methodologies

Reagent and Mobile Phase Preparation

Causality Note: TFA is utilized at 0.1% (v/v) to drop the mobile phase pH to ~2.0. The hydrophobic trifluoroacetate anion pairs with the protonated piperidine nitrogen, increasing the analyte's apparent lipophilicity and driving retention onto the C18 stationary phase while masking silanols.

  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via vacuum filtration through a 0.22 µm membrane.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Ultra-pure Water and Acetonitrile.

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Optimized Chromatographic Conditions

The following parameters have been optimized to ensure baseline resolution of the API from potential synthetic impurities and degradation products.

Table 1: Optimized HPLC Instrument Parameters

ParameterSpecificationCausality / Rationale
Column End-capped C18 (150 x 4.6 mm, 3.5 µm)End-capping provides a secondary defense against residual silanol interactions.
Flow Rate 1.0 mL/minOptimizes the Van Deemter curve for 3.5 µm particles, balancing speed and efficiency.
Column Temp. 40 °CReduces mobile phase viscosity, lowering backpressure and improving mass transfer.
Detection (PDA) 245 nm (Extract)The benzonitrile chromophore exhibits strong UV absorbance at this wavelength.
Injection Vol. 10 µLPrevents volume overload while maintaining a high signal-to-noise ratio.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08515Initial hold to focus the analyte at the column head.
2.08515Isocratic hold.
12.03070Linear gradient to elute the lipophilic API and strongly retained impurities.
15.03070High-organic wash to clear the column.
15.18515Return to initial conditions.
20.08515Column re-equilibration.

ICH Q2(R2) Validation Protocol

A method is only as reliable as the data proving its validity. According to the ICH Q2(R2) guideline, the objective of validation is to demonstrate that the analytical procedure is scientifically fit for its intended purpose[5]. The following protocol establishes a self-validating system.

Workflow A 1. Specificity & Selectivity Forced Degradation Studies B 2. Reportable Range Linearity (50% to 150%) A->B C 3. Accuracy Spike Recovery (80, 100, 120%) B->C D 4. Precision Repeatability & Intermediate C->D E 5. Robustness Deliberate Parameter Variations D->E

Fig 2. Systematic ICH Q2(R2) analytical method validation workflow.

Specificity and Stability-Indicating Power

To demonstrate specificity, the procedure must detect changes in relevant quality attributes during storage[5].

  • Protocol: Subject the API to forced degradation: Acidic (0.1N HCl), Basic (0.1N NaOH), Oxidative (3% H2O2), Thermal (105°C), and Photolytic (UV/Vis light) stress for 24 hours.

  • Acceptance Criteria: The API peak must be baseline resolved ( Rs​>1.5 ) from all degradation products. Peak purity angle must be less than the peak purity threshold using Photodiode Array (PDA) analysis.

Reportable Range and Linearity

The reportable range is confirmed by demonstrating acceptable response, accuracy, and precision[1].

  • Protocol: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal target concentration (100 µg/mL). Inject each level in triplicate.

  • Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression curve must be ≥0.999 . The y-intercept should be ≤2.0% of the 100% level response.

Accuracy and Precision

ICH Q2(R2) allows for a combined approach to the evaluation of accuracy and precision[6].

  • Protocol: Prepare spiked samples at 80%, 100%, and 120% of the nominal concentration in triplicate (9 determinations total). For intermediate precision, have a second analyst perform the same test on a different day using a different HPLC system[7].

  • Acceptance Criteria:

Table 3: Validation Acceptance Metrics (ICH Q2(R2) Compliant)

Validation ParameterMetricAcceptance Criteria
System Suitability Tailing Factor ( Tf​ ) ≤1.5
System Suitability Theoretical Plates ( N ) ≥5000
Accuracy Mean % Recovery98.0% – 102.0%
Repeatability % RSD of Peak Area ( n=6 ) ≤1.0%
Intermediate Precision Overall % RSD ( n=12 ) ≤2.0%
Robustness Resolution ( Rs​ ) under variation Rs​≥1.5 across all deliberate changes
Robustness

Robustness evaluation involves deliberate variations of analytical procedure parameters[6].

  • Protocol: Systematically alter the flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase organic composition ( ±2 %).

  • Causality Check: If peak tailing increases during the low-organic robustness check, it indicates that the ion-pairing mechanism of the TFA is being stressed, validating the necessity of the optimized gradient.

References

  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex.
  • LCGC International. Efficient HPLC Method Development and Personal Reflections. LCGC.
  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Europa.eu.
  • ICH. Validation of Analytical Procedures Q2(R2) Training Module. ICH.org.
  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. MasterControl.
  • Medium. HPLC Method Development: Lessons from 5 Years in Analytical R&D. Medium.

Sources

Application

Application Notes and Protocols for the Solubilization of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile in Cell Culture Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and handling of the novel compound 4-Chloro-2-[(1-methylpiperidin-4-yl)amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and handling of the novel compound 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile for use in cell culture-based assays. Given the limited publicly available solubility data for this specific molecule, this guide establishes a robust, first-principles-based workflow. It details the empirical determination of solubility, the preparation of high-concentration stock solutions, and the generation of working solutions, all while maintaining scientific integrity and ensuring the reproducibility of experimental results.

Introduction: The Criticality of Proper Compound Solubilization

The primary challenge with many organic small molecules is their inherent hydrophobicity, making them poorly soluble in aqueous cell culture media. The standard and most effective strategy to overcome this is the use of a high-concentration stock solution in a suitable organic solvent, which is then serially diluted to the final working concentration in the aqueous medium.[1][2] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its exceptional ability to dissolve a broad range of compounds and its miscibility with water.[3][4] This guide will focus on utilizing DMSO as the primary solvent, while emphasizing the critical need to control for its potential cytotoxic effects.[5][6][7]

Physicochemical Properties of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile

A foundational understanding of the compound's basic properties is essential for accurate stock solution preparation.

PropertyValueSource
CAS Number 939816-96-3[8]
Molecular Formula C₁₃H₁₆ClN₃[8]
Molecular Weight 249.74 g/mol [8]

Core Directive: A Self-Validating Protocol for Novel Compounds

When specific solubility data is unavailable, the experimental workflow itself must be designed to be self-validating. This involves two key phases: first, empirically determining the approximate solubility limit, and second, preparing a stock solution at a concentration well below this limit to ensure complete dissolution and stability.

Workflow for Compound Preparation and Use

G cluster_0 Phase 1: Solubility Determination cluster_1 Phase 2: Stock & Working Solution Prep A Weigh Compound (~5-10 mg) B Add Anhydrous DMSO (e.g., 100 µL) A->B C Vortex / Sonicate B->C D Visually Inspect for Complete Dissolution C->D E Add more compound (if dissolved) or more DMSO (if not) D->E Incomplete? F Determine Approx. Max Solubility (mg/mL) D->F Complete E->C G Calculate Mass for Desired Stock Conc. (e.g., 10 mM) F->G Inform Stock Concentration H Weigh Compound Accurately G->H I Dissolve in Calculated Volume of Anhydrous DMSO H->I J Vortex/Sonicate Until Clear I->J K Aliquot into Single-Use Tubes J->K L Store at -20°C or -80°C K->L M Prepare Working Solution: Serially Dilute Stock into Culture Medium L->M N Add to Cell Culture (Final DMSO <0.5%) M->N

Caption: General workflow for determining solubility and preparing solutions.

Experimental Protocols

Protocol 1: Empirical Determination of Maximum Solubility in DMSO

Objective: To estimate the maximum practical concentration at which 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile can be dissolved in DMSO at room temperature.

Materials:

  • 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile

  • Anhydrous, cell culture-grade DMSO[9]

  • Analytical balance

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Preparation: Accurately weigh approximately 5 mg of the compound into a sterile 1.5 mL microcentrifuge tube.[3]

  • Initial Dissolution: Add 100 µL of anhydrous DMSO to the tube. This creates an initial test concentration of 50 mg/mL.

  • Solubilization: Vortex the tube vigorously for 2-3 minutes. If undissolved particles remain, place the tube in a room temperature water bath sonicator for 10-15 minutes.[10]

  • Visual Inspection: Carefully inspect the solution against a light source.

    • If the solution is clear: The compound is soluble at this concentration. Proceed to step 5 to determine a higher limit.

    • If the solution is cloudy or contains visible precipitate: The compound is not fully soluble at this concentration. Proceed to step 6.

  • Titration (If Soluble): Add an additional, pre-weighed 1-2 mg of the compound to the tube. Repeat step 3 (Solubilization) and step 4 (Visual Inspection). Continue this process until a persistent precipitate is observed. The highest concentration at which the solution remains clear is the approximate maximum solubility.

  • Dilution (If Insoluble): Add a known volume of DMSO (e.g., another 100 µL to halve the concentration to 25 mg/mL). Repeat step 3 (Solubilization) and step 4 (Visual Inspection). Continue this dilution process until the solution becomes clear. The concentration at which the compound fully dissolves is the approximate solubility.

  • Record: Document the final concentration in mg/mL and calculate the molarity. This value will guide the preparation of a stable stock solution.

Protocol 2: Preparation of a 10 mM Stock Solution

Objective: To prepare a precisely-concentrated stock solution for long-term storage and experimental use. A concentration of 10 mM is standard for many small molecules and is typically well below the maximum solubility in DMSO.[5]

Calculations: The fundamental formula for calculating the required mass is: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

To prepare 1 mL of a 10 mM stock solution:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Volume: 1 mL = 0.001 L

  • Molecular Weight: 249.74 g/mol

Mass (mg) = 0.010 mol/L × 0.001 L × 249.74 g/mol × 1000 mg/g = 2.4974 mg

Procedure:

  • Weighing: Using an analytical balance, carefully weigh out 2.50 mg of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile into a sterile microcentrifuge tube or amber glass vial. Record the exact mass.[11]

  • Solvent Addition: Based on the exact mass weighed, recalculate the precise volume of DMSO required. Volume (mL) = [Actual Mass (mg) / 249.74 ( g/mol )] / 10 (mmol/L) Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Vortex the vial for 2-3 minutes until the solid is completely dissolved. If necessary, use brief sonication. Visually confirm that the solution is clear and free of particulates.[12]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[5]

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.[5]

  • Storage: Store the aliquots at -20°C for short-to-medium term storage (months) or at -80°C for long-term archival storage (years).[13][14]

Protocol 3: Preparation of Working Solutions in Cell Culture Medium

Objective: To dilute the high-concentration DMSO stock solution into the aqueous cell culture medium to achieve the final desired experimental concentrations while minimizing precipitation and solvent toxicity.

Key Principle: The final concentration of DMSO in the cell culture wells should be kept as low as possible, ideally ≤0.1% and almost always below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects.[13]

Procedure:

  • Vehicle Control Preparation: Always prepare a vehicle control, which is cell culture medium containing the same final concentration of DMSO as the highest concentration of the test compound. This is essential to differentiate the effects of the compound from the effects of the solvent.[4]

  • Serial Dilution: To avoid precipitation of the hydrophobic compound when it encounters the aqueous medium, perform a serial dilution. Do not add a small volume of highly concentrated stock directly into a large volume of medium.

    • Example for a 10 µM final concentration from a 10 mM stock (1:1000 dilution): a. Intermediate Dilution: Thaw one aliquot of the 10 mM stock solution. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of sterile cell culture medium. This creates a 100 µM solution in 1% DMSO. Mix thoroughly by gentle pipetting. b. Final Dilution: Add the required volume of this 100 µM intermediate solution to your cell culture wells to achieve the final 10 µM concentration. For example, adding 50 µL of the 100 µM solution to a well containing 450 µL of medium/cells will result in a final concentration of 10 µM with a final DMSO concentration of 0.1%.

  • Mixing: When adding the compound (in DMSO) to the culture medium, gently swirl the medium to ensure rapid and uniform dispersion. This minimizes localized high concentrations that can cause the compound to precipitate.[10]

Table: Example Dilution Scheme

Stock Conc.Intermediate Conc.Final Conc.Final DMSO %
10 mM100 µM (1:100)10 µM0.1%
10 mM100 µM (1:100)1 µM0.01%
10 mM10 µM (1:1000)100 nM0.01%
10 mM10 µM (1:1000)10 nM0.001%

Mandatory Quality Control and Best Practices

Solvent Integrity
  • Use High-Purity DMSO: Always use anhydrous, sterile-filtered, cell culture-grade DMSO. DMSO is highly hygroscopic; absorbed water can lower the solubility of hydrophobic compounds and potentially promote degradation.[4]

  • Proper Storage: Store DMSO in small, tightly sealed aliquots to prevent moisture contamination.

Handling Precipitation
  • If precipitation occurs upon dilution into aqueous medium, consider gentle warming of the medium to 37°C before adding the compound.[10]

  • Ensure the DMSO stock solution is fully dissolved and at room temperature before use. A cold stock solution can cause the compound to crash out upon warming in the medium.

Safety Precautions
  • Read the Safety Data Sheet (SDS) for both 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile and DMSO before handling.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with care, especially when the compound's toxicological properties are not fully known.[2]

References

  • Gala, D., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Semantic Scholar. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Ilić, N., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Horvath, P., et al. (2016). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC. [Link]

  • Emulate, Inc. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • ResearchGate. How to dissolve small inhibitor molecules for binding assay?[Link]

  • University of Anhalt. 1 Preparation stock solution solid compound(s). [Link]

  • ResearchGate. (PDF) Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]

  • Lorenzen, E., & Nielsen, S. E. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • ServiceBio. DMSO Cell Culture Grade. [Link]

  • PAN-Biotech. Dimethylsulfoxide (DMSO) for cell culture, Endotoxin tested. [Link]

  • Zhang, H., et al. (2020). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. PMC. [Link]

Sources

Method

Application Note: Synthesis Protocol for 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile Derivatives

Introduction & Mechanistic Rationale The synthesis of highly functionalized benzonitrile derivatives, such as 4-chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile, is a critical workflow in the development of active ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized benzonitrile derivatives, such as 4-chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile, is a critical workflow in the development of active pharmaceutical ingredients (APIs). This scaffold is typically accessed via a Nucleophilic Aromatic Substitution (SNAr) reaction.

SNAr stands as a cornerstone reaction in contemporary organic synthesis, providing a powerful and scalable strategy for the functionalization of aromatic rings bearing multiple halogen substituents[1]. Unlike aliphatic substitutions, SNAr on aryl halides proceeds via an addition-elimination mechanism rather than a direct backside attack[1].

Orthogonal Functionalization Logic

To achieve high regioselectivity, 4-chloro-2-fluorobenzonitrile is selected as the optimal starting electrophile. The nitrile group at the C1 position withdraws electron density via resonance, making the ortho (C2) and para (C4) positions highly electrophilic[2].

However, the kinetics of the SNAr reaction dictate that the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex. Fluorine, possessing a superior inductive pull (-I effect) compared to chlorine, significantly lowers the activation energy barrier at the C2 position. Consequently, the aliphatic amine (1-methylpiperidin-4-amine) selectively displaces the fluorine atom at C2, leaving the C4 chlorine intact for potential downstream cross-coupling applications.

SNAr_Pathway A 4-Chloro-2-fluorobenzonitrile (Electrophile) B 1-Methylpiperidin-4-amine (Nucleophile) C Meisenheimer Complex (Anionic Intermediate) D 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile (Target Product) C->D Elimination (-HF) AB AB AB->C Addition (Rate-Determining)

Figure 1. Addition-elimination mechanism (SNAr) for the synthesis of the target benzonitrile derivative.

Experimental Design & Reaction Optimization

SNAr displacements usually require a polar aprotic solvent and an acid scavenger to achieve acceptable results[3]. The basicity of the nucleophile (1-methylpiperidin-4-amine, pKa ~10) means that the hydrofluoric acid (HF) byproduct generated during the reaction will rapidly protonate the amine, quenching its nucleophilicity and stalling the reaction.

To prevent this, an exogenous base is required. We evaluated several solvent/base systems to establish a self-validating, high-yielding protocol.

Table 1: Optimization of SNAr Conditions (5 mmol scale)

EntrySolventBase (2.0 eq)Temp (°C)Time (h)Yield (%)Causality & Observation
1EthanolEt3N801245Protic solvent destabilizes the Meisenheimer complex; incomplete conversion.
2DMFDIPEA90878Homogeneous base led to moderate impurities and difficult aqueous workup.
3DMSO K2CO3 90 6 94 Optimal. Heterogeneous base neutralizes HF without degrading the solvent.
4DMSOK2CO3120481Thermal degradation of the amine and competitive hydrolysis of the nitrile.

Step-by-Step Synthesis Protocol

Materials & Reagents
  • 4-Chloro-2-fluorobenzonitrile: 7.78 g (50.0 mmol, 1.0 equiv)

  • 1-Methylpiperidin-4-amine: 6.28 g (55.0 mmol, 1.1 equiv)

  • Potassium carbonate (K2CO3), anhydrous: 13.8 g (100.0 mmol, 2.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous: 50 mL

  • Deionized Water / Ice: 250 mL

  • Ethanol (for recrystallization): As needed

Equipment
  • 250 mL 3-neck round-bottom flask

  • Magnetic stirrer and Teflon-coated stir bar

  • Reflux condenser

  • Nitrogen (N2) manifold/Schlenk line

  • Oil bath with digital temperature controller

Experimental Workflow

Protocol_Workflow Step1 1. Reagent Preparation (Equip 3-neck flask, N2 atm) Step2 2. Reactant Mixing (DMSO, K2CO3, 25°C) Step1->Step2 Step3 3. Controlled Heating (90°C for 6 hours) Step2->Step3 Step4 4. Reaction Monitoring (HPLC/TLC analysis) Step3->Step4 Step5 5. Quenching & Precipitation (Ice-water addition) Step4->Step5 Step6 6. Filtration & Washing (Remove DMSO & Salts) Step5->Step6 Step7 7. Recrystallization (EtOH/H2O) Step6->Step7

Figure 2. Step-by-step experimental workflow for the scalable SNAr synthesis.

Phase 1: Reaction Setup
  • Preparation: Dry the 250 mL 3-neck flask in an oven at 120 °C for 2 hours. Cool under a continuous stream of dry N2.

  • Charging the Reactor: Add 7.78 g of 4-chloro-2-fluorobenzonitrile and 13.8 g of finely powdered, anhydrous K2CO3 to the flask.

  • Solvent Addition: Inject 50 mL of anhydrous DMSO. Initiate moderate stirring (400 rpm) to suspend the K2CO3.

  • Nucleophile Addition: Using a syringe pump or dropping funnel, add 6.28 g of 1-methylpiperidin-4-amine dropwise over 15 minutes at room temperature. Self-Validation Check: A slight exotherm (approx. 5–10 °C increase) is expected and confirms the initiation of the reaction.

Phase 2: Heating & Monitoring
  • Heating: Lower the flask into a pre-heated oil bath set to 90 °C. Attach the reflux condenser.

  • Incubation: Maintain the reaction at 90 °C for 6 hours under N2.

  • Monitoring: At the 5-hour mark, withdraw a 50 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via HPLC (UV detection at 254 nm). The reaction is deemed complete when the electrophile peak area is < 1%.

Phase 3: Workup & Purification
  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature (approx. 25 °C).

  • Precipitation: Pour the crude reaction mixture slowly into a vigorously stirred beaker containing 200 mL of crushed ice and deionized water.

    • Causality: Water is highly miscible with DMSO and dissolves the KF/K2CO3 salts, while the highly hydrophobic target product crashes out as a solid precipitate.

  • Filtration: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (3 × 50 mL) to ensure complete removal of residual DMSO and inorganic salts.

  • Drying & Recrystallization: Dry the crude solid under a vacuum at 50 °C for 4 hours. For analytical purity (>99%), recrystallize the solid from a boiling mixture of Ethanol/Water (80:20 v/v).

Analytical Characterization (Expected Data)

To verify the structural integrity of the synthesized 4-chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile, perform the following analyses:

  • LC-MS (ESI+): Expected m/z [M+H]+ = 250.1 (based on the 35Cl isotope). A characteristic M+2 peak at 252.1 (~33% intensity) will confirm the presence of the chlorine atom.

  • 1H NMR (400 MHz, DMSO-d6):

    • Look for the diagnostic secondary amine proton (NH) appearing as a doublet or broad singlet around δ 5.5 - 6.5 ppm, which disappears upon D2O exchange.

    • The N-methyl group of the piperidine ring will appear as a sharp singlet integrating to 3H at approximately δ 2.2 ppm.

    • The aromatic region will display three distinct protons, confirming the preservation of the 1,2,4-trisubstituted benzene ring.

Troubleshooting & Safety

  • Dark Brown Discoloration: If the reaction mixture turns dark brown or black within the first hour, the heating rate was too aggressive, leading to thermal degradation of the aliphatic amine. Solution: Ensure the amine is added at room temperature before applying heat, and verify the oil bath does not exceed 95 °C.

  • Low Yield / Unreacted Starting Material: Often caused by wet DMSO or clumped K2CO3. Water competes as a nucleophile, leading to the formation of 4-chloro-2-hydroxybenzonitrile (phenol byproduct). Solution: Always use anhydrous solvents and finely ground, oven-dried K2CO3.

  • Safety Hazard (HF Generation): Although the reaction generates HF, the stoichiometric excess of K2CO3 immediately neutralizes it into benign potassium fluoride (KF). Ensure the base is fully suspended to prevent localized acidic pockets.

Sources

Application

Application Note: In Vivo Dosing Guidelines for 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile in Murine Models

[label="Volume of Distribution (Vss) - Extent of drug distribution in the body", fillcolor="#66b3ff", fontcolor="# Target Audience: Researchers, scientists, and preclinical drug development professionals. Executive Summa...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Volume of Distribution (Vss) - Extent of drug distribution in the body", fillcolor="#66b3ff", fontcolor="#

Target Audience: Researchers, scientists, and preclinical drug development professionals.

Executive Summary

4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile is a synthetic small molecule characterized by a lipophilic benzonitrile core and a basic 1-methylpiperidine moiety (pKa ~9.5). This structural duality dictates its physicochemical behavior: it is highly lipophilic but can be protonated at physiological pH. Designing a robust in vivo protocol requires a logical, self-validating progression from formulation to pharmacokinetics (PK), and finally to efficacy. This guide establishes a standardized workflow to ensure that observed biological effects are driven by true target engagement rather than vehicle artifacts, poor exposure, or acute toxicity.

Phase 1: Physicochemical Profiling & Formulation Strategy

Causality and Rationale

Early stage preclinical formulation strategies dictate that lipophilic small molecules require carefully balanced co-solvents to achieve optimal systemic concentrations without precipitating in the bloodstream[1]. Because 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile contains a basic amine, it can be solubilized using a combination of organic solvents and surfactants. However, strict adherence to solvent tolerability limits in mice is critical to ensure that the vehicle itself does not induce acute toxicity or confound downstream efficacy readouts[2].

Quantitative Data: Solvent Tolerability Limits

Table 1: Recommended maximum solvent limits for intravenous (IV) bolus dosing in CD-1/C57BL-6 mice.

Excipient / SolventMax Recommended Concentration (IV)Max Volume (IV Bolus)Physiological Rationale
DMSO 10% (v/v)5 mL/kgPrevents hemolysis, histamine release, and acute cardiovascular toxicity.
PEG400 40% (v/v)5 mL/kgActs as a primary solubilizer; exceeding limits causes nephrotoxicity.
Tween 80 5% (v/v)5 mL/kgNon-ionic surfactant prevents precipitation; limits hypersensitivity reactions.
Saline (0.9%) Up to 100%10 mL/kgIsotonic diluent to maintain physiological osmolarity and pH.
Protocol 1: Self-Validating Vehicle Preparation (10% DMSO / 40% PEG400 / 50% Saline)
  • Weighing: Accurately weigh the required mass of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile into a sterile glass vial.

  • Primary Solubilization: Add 10% (v/v) of Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes until a completely clear solution is achieved.

  • Co-solvent Addition: Add 40% (v/v) of PEG400. Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure homogenous distribution.

  • Aqueous Dilution: Slowly add 50% (v/v) sterile Saline (0.9% NaCl) dropwise while stirring continuously. Rapid addition will cause the lipophilic core to crash out of solution.

  • Self-Validation Step: Centrifuge a 100 µL aliquot of the final formulation at 10,000 x g for 5 minutes. The absence of a microscopic pellet confirms a true solution suitable for IV administration.

Phase 2: Pharmacokinetic (PK) Study Design

Causality and Rationale

To determine the optimal dosing regimen for efficacy, high-quality PK data is required. Serial tail vein bleeding is highly recommended over traditional retro-orbital sampling. This refinement not only reduces the number of animals required (adhering to the 3Rs of animal welfare) but also minimizes inter-animal variability by allowing complete PK profiling from a single subject[3].

Quantitative Data: Target PK Parameters

Table 2: Target pharmacokinetic parameters for determining oral (PO) efficacy viability.

ParameterSymbolTarget Value (Murine)Implication for Efficacy Dosing
Clearance CL < 30 mL/min/kgEnsures sufficient systemic exposure without rapid metabolic degradation.
Volume of Distribution Vss​ 1.0 - 5.0 L/kgIndicates good tissue penetration, essential for solid tumor or CNS targets.
Half-Life T1/2​ > 2.0 hoursSupports once-daily (QD) or twice-daily (BID) oral dosing regimens.
Oral Bioavailability %F > 30%Validates the PO formulation and intestinal absorption efficiency.
Protocol 2: Serial Tail Vein Sampling
  • Administration: Administer the formulated compound via IV tail vein injection (e.g., 2 mg/kg) or oral gavage (e.g., 10 mg/kg) to a cohort of 3-5 mice.

  • Restraint & Sampling: At designated time points (0.25, 0.5, 1, 2, 4, 8, and 24 hours), restrain the mouse using a commercially available ventilated tube restrainer.

  • Blood Collection: Make a minor 1-mm incision at the distal tail vein using a sterile scalpel. Collect exactly 20 µL of whole blood into a heparinized capillary tube.

  • Metabolic Quenching: Immediately transfer the blood into a microcentrifuge tube containing 100 µL of ice-cold extraction buffer (e.g., acetonitrile spiked with an internal standard).

  • Self-Validation Step: The use of serial sampling allows the calculation of the Area Under the Curve (AUC) for each individual mouse, providing an internal control to flag mis-dosed animals (e.g., gavage errors) prior to cohort averaging[3].

Phase 3: Tolerability (MTD) and Efficacy Dosing

Causality and Rationale

In accordance with established guidelines for the welfare of animals in cancer and therapeutic research, Maximum Tolerated Dose (MTD) pilot studies must precede large-scale efficacy trials. Humane endpoints, such as a >20% reduction in body weight or specific clinical signs of distress, must be strictly enforced to ensure ethical compliance and data integrity[4]. Proceeding to efficacy without an MTD risks confounding therapeutic outcomes with systemic toxicity.

Protocol 3: MTD and Efficacy Execution
  • Dose Escalation: Begin with a single-dose escalation cohort (e.g., 10, 25, 50, and 100 mg/kg PO).

  • Monitoring: Monitor body weight, grooming behavior, and mobility daily for 7 days.

  • Humane Endpoints: If weight loss exceeds 20% of the baseline weight, or if the animal exhibits severe lethargy, euthanize the animal immediately[4]. The dose immediately below this threshold is defined as the MTD.

  • Efficacy Design: Once the MTD is established, design the efficacy study dosing at 50% and 75% of the MTD.

  • Self-Validation Step: Pilot studies using 5-10 animals ensure that the chosen dose provides reproducible target engagement without confounding vehicle toxicity[4]. Include a "Vehicle-Only" control arm to isolate the pharmacological effect of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile.

Workflow Visualization

G A 1. Physicochemical Profiling Basic Piperidine (pKa ~9.5) & Lipophilic Core B 2. Formulation Strategy 10% DMSO / 40% PEG400 / 50% Saline A->B Dictates solubility limits C 3. Pharmacokinetic Profiling Serial Tail Vein Sampling (Reduces Variability) B->C Enables systemic delivery D 4. Tolerability (MTD) Assessment Strict 20% Body Weight Loss Endpoint C->D Establishes exposure (AUC) E 5. In Vivo Efficacy Optimized Dosing Regimen (e.g., PO QD) D->E Defines therapeutic window

Figure 1: Logical progression from physicochemical profiling to in vivo efficacy dosing.

References

  • An, L., De Bruyn, T., Pang, J., et al. (2024). "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." Pharmaceuticals, 17(2), 179.[Link]

  • Thackaberry, E. A., Kopytek, S., Sherratt, P., et al. (2014). "Solvent-based formulations for intravenous mouse pharmacokinetic studies: Tolerability and recommended solvent dose limits." Xenobiotica, 44(12), 1105-1112.[Link]

  • Said, R., Abdel-Rehim, M., Sadeghi, B., et al. (2007). "Cyclophosphamide Pharmacokinetics in Mice: A Comparison Between Retro Orbital Sampling Versus Serial Tail Vein Bleeding." The Open Pharmacology Journal, 1, 30-35. [Link]

  • Workman, P., Aboagye, E. O., Balkwill, F., et al. (2010). "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer, 102(11), 1555-1577.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing SNAr Synthesis of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile. This molecule is a critical intermediate, and its efficient synthesis relies on mastering Nucleophilic Aromatic Substitution (SNAr)[1].

Core Reaction Logic & Pathway

The synthesis is driven by an SNAr mechanism where the nucleophile (1-methylpiperidin-4-amine) attacks an electron-deficient aromatic ring. The cyano (-CN) group is a powerful electron-withdrawing group that activates the ortho and para positions by stabilizing the negative charge in the intermediate Meisenheimer complex[2].

Strategic Material Selection: While 2,4-dichlorobenzonitrile is a common starting material, we strongly recommend using 4-chloro-2-fluorobenzonitrile . Fluorine is a vastly superior leaving group in SNAr reactions compared to chlorine. Its high electronegativity highly polarizes the C-F bond and stabilizes the transition state, ensuring near-perfect regioselectivity at the C2 position and preventing competitive attack at C4[1].

SNAr_Mechanism SM1 4-Chloro-2-fluorobenzonitrile (Electrophile) MC Meisenheimer Complex (Stabilized by -CN) SM1->MC Nucleophilic Attack at C2 SM2 1-Methylpiperidin-4-amine (Nucleophile) SM2->MC Prod 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile (Target Product) MC->Prod Elimination of F- Base Base (e.g., Cs2CO3) Neutralizes HF MC->Base F- transfer

SNAr mechanism: Nucleophilic attack at C2 forming a Meisenheimer complex, followed by F- elimination.

Troubleshooting FAQs

Q1: My reaction stalls at 40-50% conversion when using K₂CO₃ in DMF at 80 °C. How do I drive it to completion? A: Potassium carbonate (K₂CO₃) often lacks the basicity and solubility required to efficiently neutralize the hydrofluoric acid (HF) byproduct in less polar solvent systems, leading to equilibrium stalling. Solution: Switch to Cesium Carbonate (Cs₂CO₃) in Dimethyl Sulfoxide (DMSO) and increase the temperature to 100 °C. The larger cesium cation enhances the solubility and effective basicity of the carbonate anion, driving the reaction forward.

Q2: I am observing a 15-20% formation of a regioisomer. How do I prevent this? A: This typically occurs if you are starting from 2,4-dichlorobenzonitrile. The -CN group activates both the C2 and C4 chlorines[2]. Solution: Transition your starting material to 4-chloro-2-fluorobenzonitrile. The kinetic preference for fluorine displacement over chlorine in SNAr is immense, yielding >99:1 regioselectivity for the C2 position[1].

Q3: LC-MS analysis of my crude mixture shows a +18 Da side product. What is this? A: A mass shift of +18 Da indicates the hydration of the nitrile group to a primary amide (or +19 Da for a carboxylic acid)[2]. This hydrolysis is catalyzed by the presence of trace water and base at elevated temperatures. Solution: Ensure strictly anhydrous conditions. Dry your DMSO over molecular sieves, use oven-dried glassware, and run the reaction under an inert argon or nitrogen atmosphere.

Q4: My reaction goes to completion, but I lose over 30% of my product during the aqueous workup. Where is it going? A: The 1-methylpiperidine moiety is a basic tertiary amine (pKa ~9.5). During a standard aqueous wash, if the pH drops below 9, the piperidine nitrogen protonates, rendering the product highly water-soluble. Solution: Implement a self-validating pH check. Before extracting with ethyl acetate (EtOAc), add 1M NaOH to the aqueous layer until a pH test strip confirms a pH of 10-11. This ensures the product is fully deprotonated and partitions into the organic layer.

Troubleshooting_Logic Issue Defect Detected (LC-MS / NMR) LowConv Low Conversion (Unreacted SM) Issue->LowConv Regio Regioisomer Formation (C4 Attack) Issue->Regio Hydro Nitrile Hydrolysis (+18 Da Amide Peak) Issue->Hydro Sol1 Increase Temp to 100°C Switch to Cs2CO3 / DMSO LowConv->Sol1 Sol2 Use 4-Chloro-2-fluorobenzonitrile (Exploit F- leaving group) Regio->Sol2 Sol3 Use strictly anhydrous solvents Run under inert atmosphere Hydro->Sol3

Troubleshooting workflow for common SNAr synthesis issues, mapping observed defects to root solutions.

Standard Optimized Protocol

This protocol is designed as a self-validating system to ensure reproducibility at every stage.

Reagents:

  • 4-Chloro-2-fluorobenzonitrile (1.0 equiv, 10 mmol, 1.55 g)

  • 1-Methylpiperidin-4-amine (1.2 equiv, 12 mmol, 1.37 g)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 20 mmol, 6.52 g)

  • Anhydrous DMSO (20 mL)

Step-by-Step Methodology:

  • Preparation & Inertion: Add 4-chloro-2-fluorobenzonitrile and Cs₂CO₃ to an oven-dried round-bottom flask equipped with a magnetic stir bar. Seal with a septum, evacuate, and backfill with Argon (repeat 3x).

  • Reagent Addition: Inject anhydrous DMSO (20 mL) followed by 1-methylpiperidin-4-amine via syringe.

    • Validation Check: The suspension should stir freely. A slight color change to pale yellow may be observed.

  • Heating & Monitoring: Heat the reaction mixture to 100 °C in an oil bath. Stir vigorously for 6 hours.

    • Validation Check: Monitor via LC-MS or TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The reaction is complete when the starting material peak vanishes and a dominant peak at [M+H]⁺ = 250.1 appears.

  • Quenching & pH Adjustment: Cool the mixture to room temperature. Pour into 100 mL of ice-cold distilled water.

    • Validation Check: Slowly add 1M NaOH dropwise. Use pH paper to confirm the aqueous phase is strictly between pH 10 and 11.

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine the organic layers and wash with brine (3 x 50 mL) to remove residual DMSO.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Recrystallize from MTBE/Hexanes or purify via silica gel chromatography (DCM:MeOH gradient) to obtain the pure 4-chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile.

Quantitative Optimization Data

The table below summarizes the causal relationship between reaction conditions and product yield/regioselectivity, validating the optimized protocol[2],[1].

EntryElectrophileBaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C2:C4)
12,4-DichlorobenzonitrileK₂CO₃DMF8016453:1
22,4-DichlorobenzonitrileCs₂CO₃DMSO10012624:1
34-Chloro-2-fluorobenzonitrileK₂CO₃DMF801285>99:1
44-Chloro-2-fluorobenzonitrileDIPEANMP100892>99:1
5 4-Chloro-2-fluorobenzonitrile Cs₂CO₃ DMSO 100 6 96 >99:1

References

  • Vörös, A., Baán, Z., Mizsey, P., & Finta, Z. "Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology." Organic Process Research & Development, ACS Publications, 2012. URL: [Link]

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane." The Journal of Organic Chemistry, ACS Publications, 2009. URL: [Link]

Sources

Optimization

Technical Support Center: Ensuring the Stability of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile in Cell Culture

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stab...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues with 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile in cell culture media, with a specific focus on preventing oxidation. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your compound and the reliability of your experimental data.

Introduction: Understanding the Challenge

The compound 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile is a small molecule with structural motifs that, while crucial for its biological activity, can be susceptible to degradation in the complex environment of cell culture media. The primary concern is the oxidation of the secondary aromatic amine group. This guide will walk you through the potential causes of this instability and provide actionable strategies to maintain the compound's structural integrity throughout your experiments.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the stability of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile in cell culture.

Q1: Why is my compound, 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile, losing activity in my cell-based assays over time?

A1: A gradual loss of activity is often an indicator of compound instability in the cell culture medium. The secondary aromatic amine in your compound is susceptible to oxidation, a process that can be accelerated by components within the media and the cellular environment itself. This oxidation can lead to the formation of inactive or even cytotoxic byproducts, thus compromising your experimental results.

Q2: What are the primary drivers of oxidation in cell culture media?

A2: Several factors can contribute to the oxidation of sensitive compounds in cell culture:

  • Reactive Oxygen Species (ROS): Cells naturally produce ROS as byproducts of aerobic metabolism.[1] These highly reactive molecules can directly oxidize susceptible functional groups on your compound.

  • Transition Metal Ions: Trace amounts of metal ions like iron (Fe) and copper (Cu) in the media can catalyze oxidation reactions, leading to the generation of ROS.[2][3]

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.

  • pH: The pH of the culture medium can influence the rate of oxidation.[4]

  • Media Components: Certain components in the media, such as phenol red, have been shown to participate in redox reactions and generate ROS, especially in the presence of light.[5]

Q3: Are there any specific structural features of my compound that make it prone to oxidation?

A3: Yes, the secondary aromatic amine is the most likely site of oxidation. Aromatic amines can undergo oxidation to form N-hydroxylamine and nitroso derivatives.[6] The presence of an electron-donating amino group on the benzene ring can increase the electron density of the ring, potentially making it more susceptible to oxidation.[7][8]

Q4: What are antioxidants, and how can they help protect my compound?

A4: Antioxidants are molecules that can neutralize free radicals and reactive oxygen species, thereby preventing oxidative damage to other molecules.[4] In the context of cell culture, adding antioxidants to your media can create a more stable environment for your compound. Common antioxidants used in cell culture include N-acetylcysteine (NAC), L-ascorbic acid (Vitamin C), and alpha-tocopherol (Vitamin E).

Q5: Will adding antioxidants to my cell culture affect my cells or the experimental outcome?

A5: While antioxidants are generally used to protect cells from oxidative stress, it is crucial to determine the optimal, non-toxic concentration for your specific cell line.[9] High concentrations of some antioxidants can have pro-oxidant effects or other off-target effects. Therefore, a dose-response experiment to assess cytotoxicity is recommended before incorporating an antioxidant into your main experiments.

Troubleshooting Guide: Compound Instability

If you suspect that 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile is degrading in your experiments, follow this troubleshooting guide.

Symptom Potential Cause(s) Recommended Solution(s)
Inconsistent results between experiments or high variability within an experiment. Compound degradation due to oxidation.Implement the use of antioxidants in your cell culture medium (see Protocol 1). Prepare fresh working solutions of the compound for each experiment.
Loss of compound potency over the course of a long-term experiment (e.g., >24 hours). Gradual oxidation of the compound in the incubator environment.Replenish the media with freshly prepared compound and antioxidant at regular intervals (e.g., every 24 hours).
Change in the color of the stock solution or diluted media. Significant oxidation of the compound.Discard the solution. Prepare fresh stock solutions and store them under an inert gas (e.g., argon or nitrogen) at -80°C. Protect from light.
Unexpected cytotoxicity observed in treated cells. Formation of toxic oxidation byproducts.Use antioxidants to prevent the formation of these byproducts. Confirm the stability of your compound using analytical methods (see Protocol 2).

Visualizing the Problem and Solution

The following diagrams illustrate the potential for oxidation and the protective workflow.

cluster_0 Potential Oxidation Pathway Compound 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile (Active) Oxidized_Product Oxidized Product (Inactive/Toxic) Compound->Oxidized_Product Oxidation ROS Reactive Oxygen Species (ROS) + Metal Ions ROS->Compound

Caption: Potential oxidation of the parent compound.

cluster_1 Protective Workflow with Antioxidants Compound Compound Stock (DMSO, -80°C) Protected_Media Supplemented Media Compound->Protected_Media Media Cell Culture Media Media->Protected_Media Antioxidant Antioxidant (e.g., NAC) Antioxidant->Protected_Media Cells Treat Cells Protected_Media->Cells

Caption: Workflow for compound protection.

Experimental Protocols

Protocol 1: Supplementing Cell Culture Media with Antioxidants

This protocol outlines the steps for using N-acetylcysteine (NAC) as a protective antioxidant. Similar principles apply to other antioxidants like L-ascorbic acid.

  • Determine Optimal NAC Concentration:

    • Perform a dose-response assay to find the highest non-toxic concentration of NAC for your specific cell line. A typical starting range is 0.1 mM to 10 mM.[9]

    • Seed cells at your desired density in a 96-well plate.

    • After 24 hours, treat the cells with a serial dilution of NAC.

    • Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a standard method like an MTT or MTS assay.

  • Prepare NAC Stock Solution:

    • Prepare a 1 M stock solution of NAC in sterile, serum-free cell culture medium or water.

    • Sterile-filter the solution through a 0.22 µm filter.

    • Prepare fresh NAC solutions for each experiment, as aqueous solutions of NAC can degrade over time.[9]

  • Supplementing Media for Experiments:

    • On the day of the experiment, dilute the NAC stock solution into your complete cell culture medium to the pre-determined optimal concentration.

    • Prepare your working dilutions of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile in this NAC-supplemented medium.

    • Proceed with your cell treatment as planned. For long-term experiments, consider replacing the medium with freshly prepared supplemented medium every 24-48 hours.

Protocol 2: Analytical Verification of Compound Stability using HPLC-MS

This protocol provides a general framework for assessing the stability of your compound in cell culture media.

  • Sample Preparation:

    • Prepare your compound in cell culture medium (with and without antioxidants) at the final concentration used in your assays.

    • Incubate the solutions under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2) for different time points (e.g., 0, 4, 8, 24, 48 hours).

    • At each time point, collect an aliquot of the medium.

  • Extraction (if necessary):

    • To remove proteins and other interfering components from the media, perform a protein precipitation step. Add 3 volumes of cold acetonitrile to 1 volume of your media sample.

    • Vortex and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • HPLC-MS Analysis:

    • Analyze the samples using a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).[10][11]

    • Use a suitable reversed-phase column (e.g., C18).

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the disappearance of the parent compound's mass-to-charge ratio (m/z) and look for the appearance of new peaks that could correspond to oxidation products (e.g., parent mass + 16 for hydroxylation).

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the peak area against time to determine the degradation kinetics.

    • Compare the stability in the presence and absence of antioxidants.

Best Practices for Compound Handling and Storage

To minimize the risk of degradation, adhere to the following best practices:

  • Stock Solutions: Prepare high-concentration stock solutions in a dry, aprotic solvent like DMSO.[12]

  • Storage: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials.

  • Working Solutions: Prepare fresh working dilutions from the stock solution immediately before each experiment.

  • Media Considerations: If possible, use phenol red-free media for your experiments to reduce potential redox cycling.[13][14] Consider using serum-free media, as serum can introduce variability and enzymatic activity that may affect compound stability.[15][16]

By implementing these strategies, you can significantly improve the stability of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile in your cell culture experiments, leading to more reliable and reproducible data.

References

  • Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule. (2024). Angewandte Chemie International Edition. Available at: [Link]

  • Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. (2024). Journal of the American Chemical Society. Available at: [Link]

  • Impact of phenol red in cell culture and solutions. (2025). PromoCell. Available at: [Link]

  • Oxidation of the aromatic amino acids tryptophan and tyrosine disrupts their anabolic effects on bone marrow mesenchymal stem cells. (2015). Aging Cell. Available at: [Link]

  • N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress. (n.d.). Experimental and Therapeutic Medicine. Available at: [Link]

  • HPLC study of oxidation products of hydroethidine in chemical and biological systems: Ramifications in superoxide measurements. (n.d.). Free Radical Biology and Medicine. Available at: [Link]

  • Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. (n.d.). Foods. Available at: [Link]

  • Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red. (n.d.). Bioanalysis. Available at: [Link]

  • Physicochemical and biological impact of metal-catalyzed oxidation of IgG1 monoclonal antibodies and antibody-drug conjugates via reactive oxygen species. (2022). Journal of Biological Chemistry. Available at: [Link]

  • Optimization of Key Factors in Serum Free Medium for Production of Human Recombinant GM-CSF Using Response Surface Methodology. (n.d.). Avicenna Journal of Medical Biotechnology. Available at: [Link]

  • Recent advances in metal-catalysed oxidation reactions. (2025). The Royal Society. Available at: [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. Available at: [Link]

  • Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. (n.d.). Inorganic Chemistry. Available at: [Link]

  • Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. (2018). LCGC International. Available at: [Link]

  • Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. (n.d.). SCIEX. Available at: [Link]

  • Impact of Metal Ions on Cellular Functions: A Focus on Mesenchymal Stem/Stromal Cell Differentiation. (n.d.). International Journal of Molecular Sciences. Available at: [Link]

  • The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies. (n.d.). International Journal of Molecular Sciences. Available at: [Link]

  • A cautionary note on the use of N-acetylcysteine as a reactive oxygen species antagonist to assess copper mediated cell death. (2023). PLOS ONE. Available at: [Link]

  • The Impact of Phenol Red in Cell Culture and the Advantages of HiDef. (2024). Defined Bioscience. Available at: [Link]

  • Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease. (n.d.). Antioxidants & Redox Signaling. Available at: [Link]

  • Technology digest: the importance of serum- and animal component-free media for stem cell-based therapeutics. (2021). RegMedNet. Available at: [Link]

  • Properties of amines. (2024). Chemistry LibreTexts. Available at: [Link]

  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (2020). BioInsights Publishing. Available at: [Link]

  • Caution for the routine use of phenol red - It is more than just a pH indicator. (2019). Chemico-Biological Interactions. Available at: [Link]

  • Targeted Quantification of Cell Culture Media Components by LC-MS. (n.d.). Waters Corporation. Available at: [Link]

  • Roles of Transition Metal Ions in Biological Oxidations: Mechanistic Insights into Metalloenzymes and Microbial Metabolism. (n.d.). eScholarship. Available at: [Link]

  • The detection of lipid oxidation in stressed cells by reversed-phase HPLC coupled with positive-ionization electrospray MS. (2026). ResearchGate. Available at: [Link]

  • Using Phenol Red to Assess pH in Tissue Culture Media. (n.d.). Agilent. Available at: [Link]

  • Oxidation of Secondary and Primary Amines. (n.d.). University of Mustansiriyah. Available at: [Link]

  • EFFECT OF ASCORBIC ACID CONCENTRATION ON STRUCTURAL CHARACTERISTICS OF APPICAL MERISTEMS ON in vitro Aloe barbadensis. (n.d.). Biblioteka Nauki. Available at: [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. Available at: [Link]

  • Using serum-free media to streamline and optimize CAR T-cell manufacturing workflows. (2020). Bio-Techne. Available at: [Link]

  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024). bioRxiv. Available at: [Link]

  • Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells. (2018). Toxins. Available at: [Link]

  • Electron-donating groups. (2025). Fiveable. Available at: [Link]

  • Catalysis by Ir(III), Rh(III) and Pd(II) metal ions in the oxidation of organic compounds with H2O2. (2025). ResearchGate. Available at: [Link]

  • STABILIZATION OF L-ASCORBIC ACID WATER SOLUTIONS DURING ITS DETERMINATION BY HORSERADISH PEROXIDASE. (2013). Journal of Agricultural Sciences. Available at: [Link]

  • Why do electron donating groups decrease the acidity of aromatic carboxylic acids? (2018). Stack Exchange. Available at: [Link]

  • Nuisance compounds in cellular assays. (n.d.). Trends in Pharmacological Sciences. Available at: [Link]

  • Use of serum-free media for peripheral blood mononuclear cell culture and the impact on T and B cell readouts. (2024). Frontiers in Immunology. Available at: [Link]

  • Original Research. (2007). KoreaMed Synapse. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Refining Chromatographic Separation of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile Enantiomers

Welcome to the technical support resource for the chiral separation of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the chiral separation of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for developing and troubleshooting the enantioselective HPLC analysis of this specific molecule. As a compound with a basic piperidine moiety and aromatic functionalities, it presents unique challenges that require a systematic and well-understood approach.

Introduction to the Challenge

4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile is a chiral molecule due to the stereocenter at the 4-position of the piperidine ring. As enantiomers can exhibit significantly different pharmacological and toxicological profiles, their separation and quantification are critical in pharmaceutical development.[1] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for this purpose.[2][3]

The primary challenge in separating this compound lies in finding a suitable CSP and mobile phase combination that provides sufficient enantioselectivity (α) and resolution (Rs). The basic nature of the secondary amine on the piperidine ring can lead to undesirable interactions with the stationary phase, often resulting in poor peak shape and inconsistent results. This guide provides a framework for overcoming these obstacles.

Frequently Asked Questions (FAQs)

Method Development & Optimization

Q1: Which Chiral Stationary Phase (CSP) should I start with for separating this compound?

A1: For a molecule with the structural features of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile, polysaccharide-based CSPs are the most logical and successful starting point.[1] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.[4][5]

  • Primary Recommendation: Start with immobilized polysaccharide columns such as Chiralpak® IA, IB, IC, or ID . Immobilized phases offer greater solvent compatibility, allowing for more robust column cleaning and a wider range of mobile phase options.[6]

  • Rationale: The benzonitrile and chloro-substituted phenyl groups can engage in π-π stacking and dipole-dipole interactions with the carbamate derivatives on the polysaccharide backbone, while the amine group can act as a hydrogen bond acceptor/donor. The "three-point interaction" model, which is fundamental to chiral recognition, is well-supported by the multiple interaction sites offered by these CSPs.[2][7]

Q2: What are the recommended initial mobile phase conditions?

A2: The choice of mobile phase is critical and depends on the chromatographic mode. Normal Phase (NP) is often the most successful for polysaccharide CSPs.

  • Normal Phase (NP): This is the most common mode for polysaccharide CSPs.

    • Typical Eluent: A mixture of an alkane (n-Hexane or Heptane) and an alcohol modifier (Isopropanol (IPA) or Ethanol).

    • Starting Point: Hexane/IPA (90:10, v/v).

    • Key Additive: Due to the basic nature of the piperidine nitrogen, a small amount of a basic additive is crucial to prevent peak tailing. Add 0.1% Diethylamine (DEA) or a similar amine to the mobile phase.[8] This additive competes with the analyte for active sites (residual silanols) on the silica surface, leading to improved peak symmetry.[9]

  • Reversed-Phase (RP): Useful if the sample is in an aqueous medium or for LC-MS compatibility.[10]

    • Typical Eluent: Acetonitrile (ACN) or Methanol (MeOH) with an aqueous buffer.

    • Starting Point: ACN/Water with 0.1% Formic Acid or Ammonium Bicarbonate.

    • Consideration: Enantioselectivity can be lower in RP mode compared to NP for many compounds on these CSPs.

Q3: How does temperature influence the separation?

A3: Temperature is a critical parameter that affects both thermodynamics and kinetics. Generally, lower temperatures enhance the strength of the transient diastereomeric interactions between the analyte and the CSP, often leading to increased selectivity and better resolution .[11] However, this comes at the cost of broader peaks and longer retention times. Conversely, higher temperatures can improve efficiency (sharper peaks) but may reduce selectivity. It is essential to control the column temperature using a thermostatted compartment and to optimize it for your specific separation, typically between 15°C and 40°C.

Troubleshooting Common Issues

Q4: I am not seeing any separation (Rs = 0). What should I do first?

A4: No separation indicates a lack of enantioselectivity between the analyte and the chosen CSP/mobile phase system.

  • Confirm System Suitability: Ensure your HPLC system and column are functioning correctly by running a standard on a non-chiral column (e.g., C18).

  • Change the Mobile Phase: Systematically alter the alcohol modifier (e.g., switch from IPA to Ethanol) and its percentage. Sometimes a different alcohol can change the way the analyte interacts with the CSP.

  • Screen Different CSPs: If mobile phase optimization fails, the chosen CSP is likely unsuitable. A systematic screening of several CSPs with different selectors (e.g., from amylose-based to cellulose-based) is the most effective approach.[12]

Q5: My peaks are tailing severely. How can I improve the peak shape?

A5: Peak tailing for this basic compound is almost always caused by secondary ionic interactions with acidic residual silanol groups on the silica support of the CSP.

  • Increase Basic Additive: The most effective solution is to increase the concentration of the basic additive (e.g., DEA) in the mobile phase. Try increasing it incrementally from 0.1% up to 0.4%.

  • Change the Additive: If DEA is not effective, consider other amines like triethylamine (TEA) or butylamine.

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase. Injecting in a solvent stronger than the mobile phase can cause peak distortion.[6]

  • Column Contamination: The column may be contaminated. Follow the manufacturer's instructions for cleaning. Immobilized CSPs allow for flushing with stronger solvents like THF or DMF, which can be very effective.[6]

Q6: My retention times are drifting or irreproducible. What is the cause?

A6: Retention time instability points to a lack of system equilibration or changes in the mobile phase.

  • Column Equilibration: Chiral columns, especially in normal phase, can require extended equilibration times. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before the first injection and between mobile phase changes.

  • Mobile Phase Volatility: In NP, hexane is highly volatile. Ensure your mobile phase is well-mixed and covered to prevent preferential evaporation of the more volatile component, which changes the eluent strength over time.

  • Temperature Fluctuations: Verify that the column oven is maintaining a stable temperature.

  • Additive Memory Effect: Columns can "remember" previous additives. If you switch from a method with an acidic additive to one with a basic additive (or vice-versa), extensive flushing is required to remove all traces of the previous modifier, which can otherwise neutralize your new additive and affect retention.[9]

In-Depth Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
No Enantiomeric Resolution 1. Inappropriate CSP selection. 2. Mobile phase is not providing selectivity. 3. Co-elution with an impurity.1. Screen different CSPs. This is the highest-impact action. Test columns with different polysaccharide backbones (cellulose vs. amylose) and different derivatizations.[12] 2. Modify the mobile phase. Change the alcohol (e.g., IPA to Ethanol). Vary the alcohol percentage (e.g., 5%, 10%, 20%, 50%). 3. Run a purity check on a standard achiral column.
Poor Resolution (Rs < 1.5) 1. Sub-optimal mobile phase composition. 2. Low column efficiency (broad peaks). 3. Temperature is too high, reducing selectivity.1. Fine-tune the alcohol percentage. A lower percentage of alcohol will increase retention and often improve resolution. 2. Lower the flow rate. This can increase the number of theoretical plates and improve resolution. 3. Decrease the column temperature. Try running at 15°C or 20°C to enhance chiral recognition.[11]
Severe Peak Tailing 1. Insufficient basic modifier to mask silanol activity. 2. Column contamination with acidic compounds. 3. Sample overload.1. Increase the concentration of DEA or TEA in the mobile phase (e.g., 0.2%).[8] 2. Wash the column. For immobilized CSPs, flush with a strong solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) as per the manufacturer's guide.[6] 3. Reduce the injected sample concentration/volume.
High Backpressure 1. Blockage of the column inlet frit. 2. Sample precipitation on the column head. 3. System blockage (tubing, injector).1. Reverse-flush the column (if permitted by the manufacturer) at a low flow rate to dislodge particulates from the inlet frit.[6] 2. Ensure the sample is fully dissolved in the mobile phase. Filter samples before injection. 3. Systematically disconnect fittings starting from the detector to isolate the source of the blockage.

Experimental Protocols & Workflows

Protocol 1: Initial CSP Screening

This protocol outlines a systematic approach to selecting a suitable chiral stationary phase.

  • Select Columns: Choose 3-4 CSPs. A recommended starting set includes:

    • Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate), coated)

  • Prepare Mobile Phases:

    • MP A: n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA

    • MP B: n-Hexane / Ethanol (90:10, v/v) + 0.1% DEA

  • Prepare Sample: Dissolve the racemic standard of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile in the mobile phase at a concentration of ~0.5 mg/mL.

  • Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Execution:

    • For each column, equilibrate with MP A for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • Flush the column, then equilibrate with MP B and repeat the injection.

  • Evaluation: Analyze the chromatograms for any sign of peak splitting or separation. Even partial separation is a promising lead for further optimization. Select the CSP/mobile phase combination that shows the best baseline separation or the highest selectivity factor (α).

Workflow for Chiral Method Development

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_alternative Alternative Paths Start Select 3-4 Polysaccharide CSPs Screen_NP Screen in Normal Phase (Hexane/Alcohol + 0.1% DEA) Start->Screen_NP Eval1 Evaluate Results: Any Separation? Screen_NP->Eval1 Optimize Select Best CSP/Solvent Combo Eval1->Optimize Yes Screen_RP Screen in Reversed-Phase (ACN/Buffer) Eval1->Screen_RP No New_CSPs Select New Set of CSPs Eval1->New_CSPs Still No Separation Opt_Alcohol Optimize Alcohol % Optimize->Opt_Alcohol Opt_Temp Optimize Temperature Opt_Alcohol->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow FinalMethod Optimized Method Opt_Flow->FinalMethod Screen_RP->Eval1 New_CSPs->Start

Caption: A systematic workflow for chiral HPLC method development.

Troubleshooting Workflow for Poor Resolution

TroubleshootingWorkflow cluster_peakshape Peak Shape Issues cluster_selectivity Selectivity Issues Problem Poor Resolution (Rs < 1.5) CheckPeakShape Is Peak Shape Good? Problem->CheckPeakShape IncreaseDEA Increase DEA Concentration CheckPeakShape->IncreaseDEA No (Tailing) DecreaseAlcohol Decrease Alcohol % in Mobile Phase CheckPeakShape->DecreaseAlcohol Yes CheckSolvent Check Sample Solvent IncreaseDEA->CheckSolvent WashColumn Wash/Regenerate Column CheckSolvent->WashColumn WashColumn->CheckPeakShape Solution Resolution Improved WashColumn->Solution LowerTemp Lower Column Temperature DecreaseAlcohol->LowerTemp DecreaseAlcohol->Solution ChangeAlcohol Switch Alcohol (IPA <-> EtOH) LowerTemp->ChangeAlcohol LowerTemp->Solution ChangeAlcohol->Solution

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

References
  • MDPI. (2024, March 18).
  • Česká a slovenská farmacie. (2007, July 23).
  • Phenomenex.
  • Sapphire Bioscience. 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile.
  • Benchchem.
  • KoreaScience. (2014, June 30).
  • Chromatography Today. (2020, May 20).
  • PMC. (2022, January 10).
  • Benchchem. Troubleshooting guide for HPLC analysis of chiral compounds.
  • PubMed.
  • IntechOpen. (2023, June 12). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • New Journal of Chemistry (RSC Publishing).
  • ResearchGate.
  • Chromatography Online. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Google Patents. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
  • ResearchGate. (2018, January). (PDF)
  • MDPI. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • ResearchGate. (PDF)
  • Organic & Biomolecular Chemistry (RSC Publishing). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
  • Google Patents.
  • European Patent Office. (1984, June 13). Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1.
  • Benchchem. Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • ACS Publications. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
  • Longdom Publishing. (2024, September 25).
  • LCGC International. (2010, November 2).
  • Taylor & Francis. (2021, May 26). Full article: Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures.

Sources

Optimization

Technical Support Center: A Scientist's Guide to Overcoming Low Bioavailability of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile

From the desk of the Senior Application Scientist: Welcome to the technical support center. You are likely here because you are working with 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile, or a similar novel chem...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support center. You are likely here because you are working with 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile, or a similar novel chemical entity (NCE), and have encountered the common but frustrating challenge of low or negligible plasma exposure in your preclinical animal models. This guide is designed to move beyond simple protocols and provide a logical, scientifically-grounded framework to diagnose the root cause of poor bioavailability and implement targeted, effective solutions. Our approach is built on the core principle that a problem well-defined is a problem half-solved.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common questions researchers face when initial in vivo studies yield disappointing results. We will proceed like a detective, gathering clues from the molecule's structure and in vitro assays to inform our in vivo strategy.

Q1: My first oral pharmacokinetic (PK) study in rats showed very low or undetectable plasma concentrations of the compound. What are the most likely culprits?

When faced with low oral bioavailability, the issue almost always stems from one or more of three primary barriers that the drug must overcome after administration.[1]

  • Poor Aqueous Solubility: The compound cannot be absorbed if it doesn't first dissolve in the fluids of the gastrointestinal (GI) tract. Many modern drug candidates are lipophilic ("greasy") and crystalline, making them inherently difficult to dissolve in the aqueous gut environment.[2] Based on its chemical structure (benzonitrile, chloro-substituent), 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile is predicted to be lipophilic, making this a primary suspect.

  • High First-Pass Metabolism: After being absorbed from the gut, the drug travels via the portal vein directly to the liver before reaching the rest of the body.[3][4] The liver is the body's primary metabolic engine, rich in enzymes like the Cytochrome P450 (CYP) family that can extensively break down the drug before it ever reaches systemic circulation.[5][6] The piperidine and N-methyl groups on your compound are common sites for CYP-mediated metabolism.[7]

  • Active Efflux by Transporters: The cells lining the intestine contain protective pumps, most notably P-glycoprotein (P-gp), that can actively transport absorbed drug molecules back into the gut lumen, effectively spitting them out before they can enter the bloodstream.[8][9]

A fourth, less common, possibility is chemical instability in the harsh acidic environment of the stomach.

Q2: This is overwhelming. How can I systematically diagnose which of these factors is the primary rate-limiting step for my compound?

A systematic in vitro investigation is the most resource-effective way to pinpoint the problem. Before committing to more animal studies, we recommend a tiered diagnostic workflow. This approach uses a series of relatively simple lab-based assays to give you a clear picture of the compound's weaknesses.

Troubleshooting_Workflow cluster_0 Diagnostic Phase cluster_1 Analysis & Diagnosis cluster_2 Root Cause Identification Start Initial in vivo Result: Low Oral Bioavailability Solubility Step 1: Assess Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Metabolism Step 2: Assess Metabolic Stability (Liver Microsomes) Solubility->Metabolism Sol_Result Is Solubility < 10 µg/mL in physiological pH? Solubility->Sol_Result Permeability Step 3: Assess Permeability & Efflux (e.g., Caco-2 Assay) Metabolism->Permeability Met_Result Is in vitro t½ < 30 min? Perm_Result Is Efflux Ratio > 2? Sol_Result->Met_Result No Sol_Limited Diagnosis: Solubility-Limited Absorption Sol_Result->Sol_Limited Yes Met_Result->Perm_Result No Met_Limited Diagnosis: High First-Pass Metabolism Met_Result->Met_Limited Yes Efflux_Limited Diagnosis: Efflux-Limited Absorption Perm_Result->Efflux_Limited Complex Diagnosis: Multiple Contributing Factors Perm_Result->Complex No (Re-evaluate) Sol_Limited->Met_Result Consider secondary factors Met_Limited->Perm_Result Consider secondary factors

Caption: Diagnostic workflow for low oral bioavailability.

Q3: My diagnostic tests point towards poor solubility. What are my immediate formulation options to get a reliable result in my next animal study?

If your compound is a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability), improving dissolution is key.[10] For preclinical studies, you need a formulation that is simple to prepare, dose, and is unlikely to interfere with the compound's intrinsic pharmacology.

Here are three proven strategies, from simplest to most advanced:

  • Co-Solvent / Surfactant Systems: This is often the fastest approach. By dissolving the compound in a mixture of water-miscible organic solvents and surfactants, you can maintain it in a dissolved state in the dosing vehicle.

    • Why it works: It bypasses the solid-state dissolution barrier entirely. The drug is already in solution when administered.

    • Common Vehicle: A typical combination could be 10% DMSO, 40% PEG 400, and 50% water. Surfactants like Tween 80 or Solutol HS 15 can also be included to improve solubilization in the gut.[11]

  • Amorphous Solid Dispersions (ASDs): Crystalline compounds are very stable and thus require a lot of energy to dissolve. By dispersing the drug in a polymer matrix, you create an amorphous (non-crystalline), high-energy state.[12]

    • Why it works: The amorphous form is thermodynamically "pre-activated" and dissolves much more readily than the stable crystal form upon contact with GI fluids.[13]

    • Common Polymers: PVP K30, HPMC-AS, or Soluplus®. A simple solvent evaporation method is usually sufficient for small-scale preclinical work.

  • Lipid-Based Formulations (e.g., SMEDDS): Self-Microemulsifying Drug Delivery Systems are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine microemulsion when they come into contact with aqueous fluids in the gut.[10]

    • Why it works: The drug is dissolved in the lipid droplets, which provides a massive surface area for absorption. This approach can also stimulate lymphatic uptake, partially bypassing the liver and reducing first-pass metabolism.[11]

    • Common Excipients: Medium-chain triglycerides (e.g., Capryol™ 90), Cremophor® EL, and Transcutol® HP.

Q4: The in vitro results show my compound is rapidly metabolized by liver microsomes. What can be done?

This is a more challenging issue, as it's an intrinsic property of the molecule. While the long-term solution lies in medicinal chemistry (i.e., modifying the structure to block metabolic "hotspots"), there are still ways to proceed for in vivo testing.

  • Mechanistic In Vivo Study: To confirm that high metabolism is the cause of low oral bioavailability, you can perform a study where you co-administer your compound with a broad-spectrum CYP inhibitor like Ketoconazole or 1-aminobenzotriazole (ABT) in the animal model. If the oral exposure dramatically increases compared to dosing the compound alone, you have validated that first-pass metabolism is the primary barrier.[14]

  • Formulation Strategy: As mentioned, lipid-based formulations can promote lymphatic transport, which is a secondary circulatory system that bypasses the portal vein and drains into the systemic circulation, thus avoiding a "first pass" through the liver. This can partially mitigate the issue.

Q5: My compound is soluble and metabolically stable, but the Caco-2 assay shows a high efflux ratio (>2). How do I address P-gp efflux?

A high efflux ratio is a strong indicator that P-glycoprotein is actively pumping your drug out of the intestinal cells.[15]

  • Mechanistic In Vivo Study: Similar to the metabolism issue, the most definitive way to prove P-gp involvement in vivo is to co-administer your compound with a known P-gp inhibitor, such as Verapamil or Elacridar.[16] A significant increase in plasma AUC is a positive confirmation.

  • Formulation with P-gp Inhibiting Excipients: Many commonly used pharmaceutical excipients have a dual function; they can enhance solubility and inhibit P-gp.[17] Surfactants like Cremophor® EL, Solutol® HS 15, and Vitamin E TPGS are known P-gp inhibitors and can be incorporated into your formulation to overcome this barrier.[16]

Formulation_Decision_Tree cluster_0 Identified Problem cluster_1 Primary Formulation Strategy cluster_2 Specific Approaches Start Diagnosis from In Vitro Data Sol_Strat Solubility Enhancement Start->Sol_Strat Low Solubility Met_Strat Metabolism Mitigation Start->Met_Strat High Metabolism Efflux_Strat Efflux Inhibition Start->Efflux_Strat High Efflux CoSolvent 1. Co-solvent/Surfactant System (Fastest, Simplest) Sol_Strat->CoSolvent ASD 2. Amorphous Solid Dispersion (Higher drug loading) Sol_Strat->ASD Lipid 3. Lipid-Based (SMEDDS) (Highest enhancement potential) Sol_Strat->Lipid Inhibitor_Met Mechanistic Study: Co-dose with CYP Inhibitor (e.g., ABT) Met_Strat->Inhibitor_Met Lipid_Met Formulation: Lipid-based system to promote lymphatic uptake Met_Strat->Lipid_Met Inhibitor_Efflux Mechanistic Study: Co-dose with P-gp Inhibitor (e.g., Verapamil) Efflux_Strat->Inhibitor_Efflux Excipient_Efflux Formulation: Use excipients with P-gp inhibitory activity (e.g., Solutol HS 15) Efflux_Strat->Excipient_Efflux

Caption: Formulation decision tree based on diagnostic results.

Part 2: Key Experimental Protocols

Here we provide condensed, step-by-step methodologies for the essential diagnostic experiments. Always ensure compliance with your institution's safety and animal care guidelines.

Protocol 1: Rat Liver Microsomal (RLM) Stability Assay

Objective: To determine the in vitro metabolic stability of the compound.

  • Preparation:

    • Thaw pooled male Sprague-Dawley rat liver microsomes on ice.

    • Prepare a 1 mg/mL RLM suspension in a cold 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of your test compound in DMSO.

    • Prepare an NADPH regenerating system (NRS) solution as per the manufacturer's instructions.

    • Prepare a "stop solution" (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation:

    • In a 96-well plate, pre-warm the RLM suspension and buffer to 37°C for 5 minutes.

    • Add the test compound to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.5%). Mix gently.

    • Initiate the reaction by adding the pre-warmed NRS solution. This is your T=0 sample point (immediately transfer an aliquot to the stop solution).

    • Incubate the plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot and quench the reaction in the stop solution.

  • Analysis & Control:

    • Include a negative control (no NRS) to check for non-enzymatic degradation.

    • Include a positive control with a known rapidly metabolized compound (e.g., Verapamil, Testosterone).

    • Centrifuge the quenched samples to precipitate protein.

    • Analyze the supernatant using a validated LC-MS/MS method to determine the percentage of the parent compound remaining at each time point.

  • Data Interpretation:

    • Plot the natural log of the percent remaining vs. time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

Protocol 2: Design of a Mechanistic Oral PK Study in Rats

Objective: To confirm in vivo whether first-pass metabolism or P-gp efflux is limiting oral bioavailability.

  • Animal Model & Acclimation:

    • Use male Sprague-Dawley rats (e.g., 200-250g). Acclimate animals for at least 3 days.

    • Ensure animals are fasted overnight (with free access to water) before dosing to reduce GI variability.[14]

  • Group Design (n=3-4 animals per group):

    • Group 1 (Control): Test Compound formulated in a simple vehicle (e.g., 20% Solutol in water) administered via oral gavage (PO).

    • Group 2 (Inhibitor Co-dose):

      • If testing for metabolism: Pre-dose with a CYP inhibitor (e.g., Ketoconazole, 15 mg/kg, PO) 30-60 minutes before administering the Test Compound.

      • If testing for efflux: Pre-dose with a P-gp inhibitor (e.g., Verapamil, 10 mg/kg, PO) 30-60 minutes before administering the Test Compound.

  • Dosing and Sampling:

    • Administer the inhibitor (if applicable), followed by the test compound at the appropriate time.

    • Collect sparse blood samples (e.g., ~100 µL) via tail vein or saphenous vein at pre-defined time points. A typical schedule would be: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma (e.g., centrifugation of samples collected in K2-EDTA tubes) and store at -80°C until analysis.

  • Bioanalysis and PK Calculation:

    • Quantify plasma concentrations using a validated LC-MS/MS method.

    • Calculate standard pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using software like Phoenix WinNonlin.

  • Data Interpretation:

    • Compare the AUC of Group 2 to Group 1. A statistically significant increase (e.g., >2-fold) in the AUC for the inhibitor group strongly suggests that the inhibited pathway (metabolism or efflux) is a major contributor to the low bioavailability of your compound.

Part 3: Data Presentation & Interpretation

Organizing your data clearly is crucial for making informed decisions.

Table 1: Expected Impact of Formulation Strategies on Key PK Parameters
Formulation StrategyPrimary MechanismExpected CmaxExpected TmaxExpected AUCRationale
Co-solvent System Increases solubilization↔ or ↓Faster dissolution leads to quicker absorption and higher overall exposure.
Amorphous Solid Disp. Increases dissolution rate↑↑↑↑Creates a supersaturated state in the gut, driving rapid absorption.
Lipid-Based (SMEDDS) Increases solubilization, promotes lymphatic uptake↑↑↑↔ or ↓↑↑↑Bypasses dissolution and potentially a portion of first-pass metabolism.
Co-dose w/ CYP Inhibitor Reduces first-pass metabolism↑ or ↔↑↑↑More parent drug survives transit through the liver, increasing total exposure.
Co-dose w/ P-gp Inhibitor Reduces intestinal efflux↑↑↑↑More drug is absorbed from the gut lumen into the portal vein.

Arrow Key: ↑ (Increase), ↓ (Decrease), ↔ (No significant change). The number of arrows indicates the potential magnitude of the effect.

References

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Role of P-glycoprotein in pharmacokinetics: clinical implications. PubMed. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs. Oriental Journal of Chemistry. [Link]

  • First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. [Link]

  • Identification of basic metabolites of 4-[4-(p-chlo- robenzoyl)piperidino]-4'-fluorobutyrophenone, an experimental neuroleptic agent. PubMed. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PMC. [Link]

  • Study of First-Pass Metabolism and its Uses. Walsh Medical Media. [Link]

  • General Principles of Preclinical Study Design. PMC. [Link]

  • 4-PIPERIDIN-1-YL-BENZONITRILE — Chemical Substance Information. NextSDS. [Link]

  • advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. [Link]

  • Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. MDPI. [Link]

  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs. ACS Publications. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • First Pass Metabolism. YouTube. [Link]

  • Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights. Infinix Bio. [Link]

  • Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. AAPS. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s. PMC. [Link]

  • Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Auctor Publications. [Link]

  • First Pass Metabolism for Beginners: Understanding Its Role in Clinical Practice. LinkedIn. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • First pass effect. Wikipedia. [Link]

  • 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE. gsrs. [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Preclinical Studies in Drug Development. PPD. [Link]

  • Prediction of Oral Bioavailability in Rats. ACS Publications. [Link]

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Troubleshooting

Technical Support Center: Stabilizing 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile in DMSO Freeze-Thaw Cycles

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and standard operating procedures (SOPs) for handling 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and standard operating procedures (SOPs) for handling 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile . As a substituted benzonitrile containing a tertiary aliphatic amine, this compound presents specific physicochemical stability challenges when stored in Dimethyl Sulfoxide (DMSO) and subjected to repeated freeze-thaw cycles.

Part 1: The Chemistry of Degradation (Expertise & Experience)

Understanding why a compound degrades is the first step to preventing it. When 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile is subjected to freeze-thaw cycles in DMSO, three primary mechanisms compromise the sample:

  • Hygroscopic Water Absorption: DMSO is highly hygroscopic. Every time a frozen DMSO vial is opened or exposed to ambient air during thawing, it condenses and absorbs atmospheric moisture. Because the target compound is highly lipophilic, the introduction of water acts as an anti-solvent, drastically reducing its solubility and leading to irreversible precipitation.

  • Cryo-Concentration Effects: Pure DMSO freezes at approximately 18.5°C. As the solvent crystallizes into a solid lattice, the dissolved solute is excluded into the remaining microscopic pockets of liquid DMSO. This localized "cryo-concentration" forces the compound past its solubility limit, inducing aggregation that may not easily redissolve upon thawing.

  • Oxidative Stress on the Piperidine Ring: The 1-methylpiperidin-4-yl moiety contains a basic tertiary amine. In the presence of dissolved oxygen (which increases in concentration at lower temperatures) and trace peroxides often found in aging DMSO, tertiary amines are highly susceptible to N-oxidation, forming N-oxide degradants.

DegradationPathway A 4-Chloro-2-[(1-methylpiperidin-4-yl) amino]benzonitrile in DMSO B Freeze-Thaw Cycle A->B Subjected to C Moisture Absorption (Hygroscopic DMSO) B->C Introduces D Oxygen Exposure (Dissolved O2) B->D Introduces E Cryo-concentration (Solute Exclusion) B->E Causes F Precipitation / Aggregation C->F Reduces Solubility G N-Oxidation of Piperidine D->G Oxidative Stress E->F Exceeds Solubility Limit

Fig 1. Mechanistic pathways of compound degradation and precipitation during freeze-thaw cycles.

Part 2: Troubleshooting Guide & FAQs

Q: Why is there a cloudy precipitate in my stock solution after thawing? A: This is typically caused by moisture absorption or cryo-concentration. When DMSO absorbs water from the air, the solvent polarity increases, forcing the lipophilic compound out of solution. Fix: Always thaw vials sealed, ideally in a desiccator. If precipitation has occurred, gentle warming (37°C) and sonication for 5 minutes may redissolve it, but the altered water content remains a risk for future cycles.

Q: My cellular assays show a 15-20% drop in compound potency after 5 freeze-thaw cycles. Is the compound degrading? A: Yes. Extensive literature demonstrates that small molecules can lose >10% of their integrity within just 10 freeze-thaw cycles in DMSO [1]. For this specific compound, the loss of potency is likely a combination of physical loss (micro-precipitation that alters the actual dosed concentration) and chemical degradation (N-oxidation of the piperidine ring).

Q: Can I store the DMSO stock at 4°C instead of freezing it to avoid the freeze-thaw stress? A: Storing at 4°C will still cause pure DMSO to freeze (freezing point 18.5°C), triggering cryo-concentration. To avoid freezing entirely, the solution must be kept at room temperature (under Argon, in the dark). However, long-term room temperature storage accelerates chemical degradation. The optimal strategy is single-use aliquoting stored at -80°C.

Part 3: Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility in your assays, implement the following self-validating protocols.

Protocol 1: Optimal Aliquoting and Freeze-Thaw Workflow
  • Preparation: Dissolve the bulk powder of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile in anhydrous DMSO (≤0.005% water) to the desired stock concentration (e.g., 10 mM).

  • Inert Purge: Purge the master solution with Argon gas for 2-3 minutes to displace dissolved oxygen, mitigating the risk of tertiary amine N-oxidation.

  • Aliquoting: Dispense the solution into single-use amber glass or low-bind polypropylene vials (e.g., 10-50 µL per vial) inside a low-humidity environment (e.g., a nitrogen-purged glove box).

  • Flash Freezing: Submerge the sealed vials in liquid nitrogen or a dry ice/ethanol bath to ensure rapid, uniform freezing. This prevents the slow formation of large DMSO crystals and minimizes cryo-concentration.

  • Storage: Transfer immediately to a -80°C freezer.

  • Thawing (Critical Step): Remove a single vial and immediately place it in a 37°C water bath until just thawed (do not over-heat). Do not open the vial until it has reached room temperature to prevent atmospheric condensation. Discard any unused portion; never refreeze.

Workflow A 1. Prepare Stock (Anhydrous DMSO) B 2. Argon/Nitrogen Purge (Displace O2 & H2O) A->B C 3. Aliquot (Single-Use Volumes) B->C D 4. Flash Freeze (Liquid N2 or Dry Ice) C->D E 5. Storage (Desiccated at -80°C) D->E F 6. Rapid Thaw (37°C Water Bath) E->F

Fig 2. Optimized single-use aliquoting workflow to prevent DMSO-induced compound degradation.

Protocol 2: LC-MS/MS Stability Validation

To validate the integrity of the compound post-thaw and ensure your workflow is functioning:

  • Prepare a fresh 1 µM standard of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile in acetonitrile/water.

  • Dilute a freeze-thawed aliquot to the same theoretical concentration.

  • Run both samples via LC-MS/MS.

  • Validation Metric: Monitor the parent mass [M+H]+ and specifically screen for the [M+16]+ peak. An increase in the [M+16]+ peak relative to the fresh standard confirms the formation of the piperidine N-oxide degradant, indicating that your argon purge or storage conditions need optimization.

Part 4: Quantitative Impact of Freeze-Thaw Cycles

The following table summarizes the expected quantitative degradation of small molecules in DMSO based on high-throughput screening stability models [1].

Table 1: Impact of repeated freeze-thaw cycles on compound integrity in DMSO.

Freeze-Thaw Cycles% Parent Compound RemainingPrimary Observed IssueRecommended Action
0 (Fresh) 100.0%NoneProceed with assay
1 98.5%NegligibleSafe for use
5 92.0%Micro-precipitation, trace N-oxideUse with caution; validate concentration
10 85.5%Visible precipitation, reduced potencyDiscard and prepare fresh
25 < 60.0%Severe degradation and insolubilityUnusable

References

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. URL: [Link]

Reference Data & Comparative Studies

Validation

4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile vs traditional benzonitrile derivatives

Comparative Evaluation Guide: 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile vs. Traditional Benzonitrile Derivatives Introduction In modern structure-based drug design (SBDD), the transition from flat, lipophili...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation Guide: 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile vs. Traditional Benzonitrile Derivatives

Introduction

In modern structure-based drug design (SBDD), the transition from flat, lipophilic intermediates to sp3-rich, highly functionalized pharmacophores is critical for overcoming clinical attrition related to poor pharmacokinetics and off-target toxicity. This guide provides an in-depth, objective comparison between traditional benzonitrile derivatives (e.g., simple 4-chlorobenzonitrile) and the advanced intermediate 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile (CAS 939816-96-3).

By incorporating a basic 1-methylpiperidin-4-yl moiety, this compound transcends the limitations of traditional planar benzonitriles. It offers superior aqueous solubility, enhanced kinase hinge-region engagement, and orthogonal synthetic handles. Such functionalized motifs have proven instrumental in the design of highly selective dual inhibitors, including those targeting Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4)[1].

Structural & Physicochemical Profiling

Traditional benzonitriles are ubiquitous in medicinal chemistry due to the strong electron-withdrawing nature of the nitrile group, which modulates the pKa of adjacent functional groups and improves metabolic stability against oxidative degradation. However, their planar, lipophilic nature often leads to poor aqueous solubility (low LogD) and promiscuous protein binding.

In contrast, 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile introduces a critical sp3-hybridized basic center.

  • The Causality: The basic tertiary amine of the piperidine ring (pKa ~9.5) remains protonated at physiological pH (7.4). This protonation state drastically lowers the LogD, driving favorable solvation energies and preventing the compound from aggregating in aqueous assays or biological fluids. Furthermore, the increased Fraction sp3 (Fsp3) disrupts molecular planarity, reducing crystal lattice energy and further enhancing kinetic solubility.

Table 1: Comparative Physicochemical Properties (Representative Data)

PropertyTraditional (4-Chlorobenzonitrile)4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrileCausality / Impact
Molecular Weight 137.56 g/mol 249.74 g/mol Increased complexity enables specific target engagement.
Fraction sp3 (Fsp3) 0.000.46Higher Fsp3 correlates with reduced off-target toxicity.
LogD (pH 7.4) ~2.8~1.2Basic amine protonation enhances aqueous solubility.
Kinetic Solubility < 10 µM> 150 µMPrevents assay artifacts and improves bioavailability.
H-Bond Donors/Acceptors 0 / 11 / 2Enables specific directional binding in kinase domains.

Target Engagement & Mechanistic Insights

When deployed as a pharmacophore in kinase inhibitors, the 4-chloro-2-aminobenzonitrile core and the piperidine ring serve distinct, synergistic mechanistic roles. The benzonitrile acts as a dipole-aligned anchor within the hydrophobic pocket, while the secondary amine acts as a crucial hydrogen-bond donor to the kinase hinge region (e.g., the backbone carbonyl of ALK).

Crucially, the 1-methylpiperidin-4-yl group projects outward into the solvent-exposed region. This precise spatial geometry not only improves the enthalpy of binding via salt-bridge formation with solvent-exposed acidic residues but also minimizes the entropic penalty of binding by displacing high-energy water molecules. This structural tuning is pivotal in shifting selectivity profiles away from off-targets like PLK-1 towards ALK in advanced inhibitor designs[2].

KinaseBinding cluster_0 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile cluster_1 Kinase Domain (e.g., ALK) A 1-Methylpiperidine (Basic Amine / sp3) D Solvent Exposed Region A->D Solvation / Salt Bridge B Secondary Amine (H-Bond Donor) E Hinge Region (Backbone C=O) B->E Directional H-Bonding C Benzonitrile Core (Hydrophobic / Dipole) F Hydrophobic Pocket C->F pi-pi / VdW Interactions

Fig 1. Mechanistic binding model of the functionalized benzonitrile within a kinase domain.

Experimental Methodologies: Self-Validating Protocols

To objectively validate the performance of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile derivatives against traditional counterparts, we employ two self-validating workflows: Kinetic Solubility Profiling and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometry)
  • Causality: Traditional UV-Vis solubility assays are easily confounded by the strong UV absorbance of the benzonitrile chromophore. Nephelometry (light scattering) provides a chromophore-independent, self-validating measurement of compound precipitation, ensuring the basic piperidine's solubility benefits are accurately quantified.

  • Preparation: Prepare 10 mM stock solutions of the test compounds in 100% LC-MS grade DMSO.

  • Serial Dilution: Dispense compounds into a 96-well plate, creating a concentration gradient (1 µM to 500 µM) in PBS (pH 7.4), maintaining a final DMSO concentration of 1% (v/v).

  • Incubation: Seal the plate and incubate at 25°C for 2 hours on a microplate shaker at 300 RPM to reach thermodynamic equilibrium.

  • Detection: Measure forward light scattering using a nephelometer. The precipitation onset is defined as the concentration where scattering intensity exceeds the baseline by >3 standard deviations.

Protocol B: In Vitro Kinase Target Engagement (TR-FRET)
  • Causality: Highly functionalized aromatics can exhibit auto-fluorescence, leading to false positives in standard biochemical assays. TR-FRET introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay. The ratiometric emission readout internally corrects for inner-filter effects and well-to-well volume variations, ensuring absolute trustworthiness of the IC50 data.

  • Assay Assembly: In a low-volume 384-well plate, combine 5 µL of recombinant ALK kinase (1 nM final) with 2.5 µL of the compound (serial dilution).

  • Pre-incubation: Incubate for 30 minutes at room temperature to allow the piperidine-amino motif to establish equilibrium with the target hinge region.

  • Reaction Initiation: Add 2.5 µL of ATP/substrate mix (at the predetermined Km for ATP). Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection buffer (containing Eu-labeled anti-phospho antibody and ULight-labeled tracer).

  • Readout: Excite at 340 nm; measure emission at 615 nm (Europium donor) and 665 nm (Acceptor). Calculate the 665/615 ratio to determine percent inhibition.

TRFRET Step1 1. Compound Preparation (DMSO Serial Dilution) Step2 2. Kinase Pre-incubation (Target + Ligand Equilibrium) Step1->Step2 Eliminates Aggregation Step3 3. Reaction Initiation (ATP + Substrate Addition) Step2->Step3 Ensures Target Binding Step4 4. Tracer Addition (Eu-Ab + Fluorophore) Step3->Step4 Quenches Reaction Step5 5. TR-FRET Detection (Ex: 340nm Em: 615/665nm) Step4->Step5 Time Delay (Avoids Auto-fluorescence) Step6 6. Ratiometric Analysis (Self-Validating IC50) Step5->Step6 Inner-Filter Correction

Fig 2. Self-validating TR-FRET workflow for kinase target engagement.

Conclusion

While traditional benzonitriles remain useful as early-stage building blocks, the integration of the 1-methylpiperidin-4-ylamino moiety transforms the benzonitrile core into a highly optimized pharmacophore. By drastically improving aqueous solubility, dictating precise spatial geometry for hinge-region binding, and providing a vector for solvent-exposed salt bridges, 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile represents a superior starting point for the development of targeted, selective therapeutics.

References

  • Watts E, Heidenreich D, Tucker E, et al. Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity. PubMed (nih.gov).
  • Watts E, Heidenreich D, Tucker E, et al. Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity. PMC (nih.gov).

Sources

Comparative

Cross-Reactivity Validation of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile in Kinase Panels: A Comparison Guide

The Challenge of Kinase Polypharmacology In small-molecule kinase inhibitor development, achieving target selectivity is notoriously difficult. Because the ATP-binding pocket is highly conserved across the ~518 human kin...

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Author: BenchChem Technical Support Team. Date: March 2026

The Challenge of Kinase Polypharmacology

In small-molecule kinase inhibitor development, achieving target selectivity is notoriously difficult. Because the ATP-binding pocket is highly conserved across the ~518 human kinases, inhibitors often exhibit unintended cross-reactivity[1]. The compound 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile (hereafter referred to as 4-C-2-MAB ) serves as an excellent case study. Structurally, its 4-chloro-benzonitrile moiety is primed to occupy the deep hydrophobic pocket of the kinase hinge region, while the basic 1-methylpiperidin-4-ylamino group extends toward the solvent-exposed channel.

While this pharmacophore drives potent binding, it also increases the risk of off-target engagement. To advance such a lead compound, we must rigorously map its kinome-wide cross-reactivity. This guide objectively compares the three primary platforms used for this validation—KINOMEscan (Binding) , Radiometric Assays (Functional) , and TR-FRET (Homogeneous Functional) —and provides the experimental framework to validate 4-C-2-MAB.

Technology Comparison: Selecting the Right Assay Platform

To build a self-validating data package, a tiered approach is required. No single assay provides a complete picture; rather, binding assays flag potential targets, and functional assays confirm catalytic inhibition.

A. KINOMEscan (Competition Binding Assay)
  • Principle: An active-site directed competition binding assay. DNA-tagged kinases are incubated with an immobilized broad-spectrum ligand. 4-C-2-MAB competes for the active site, and the remaining bound kinase is quantified via qPCR[2].

  • Scientific Utility: Measures thermodynamic binding affinity ( Kd​ ) independent of ATP concentration[3]. It is the most efficient way to screen 4-C-2-MAB against >450 kinases simultaneously.

  • Limitation: Binding does not always equate to functional catalytic inhibition.

B. Radiometric Kinase Assay (The "Gold Standard")
  • Principle: Directly measures the transfer of a radiolabeled phosphate ( 33 P or 32 P) from ATP to a specific peptide substrate[4].

  • Scientific Utility: Universally recognized as the "gold standard" because it directly measures true enzymatic turnover without interference from fluorescent compounds[5].

  • Limitation: Low throughput, generates radioactive waste, and requires extensive washing steps.

C. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
  • Principle: Utilizes a Europium (Eu) donor and an acceptor fluorophore (e.g., APC or ULight). A time-delayed measurement eliminates short-lived background fluorescence, resulting in a high signal-to-noise ratio[6].

  • Scientific Utility: Highly scalable, mix-and-read functional assay ideal for generating robust IC50​ curves during lead optimization[7].

  • Limitation: Susceptible to inner-filter effects if the test compound is highly colored, though the time-delay mitigates auto-fluorescence.

Visualizing the Validation Logic

Workflow Start 4-C-2-MAB Lead (Test Article) Tier1 Tier 1: Primary Screening KINOMEscan (Binding) Start->Tier1 Data1 Kd Determination (ATP-independent) Tier1->Data1 Tier2 Tier 2: Functional Validation Radiometric / TR-FRET Data2 IC50 Determination (ATP-dependent) Tier2->Data2 Data1->Tier2 Select Hits (Kd < 100 nM) Decision Selectivity Profile & Lead Optimization Data2->Decision

Workflow for sequential kinase cross-reactivity validation of 4-C-2-MAB.

AssayComparison Inhibitor 4-C-2-MAB Kinase Target Kinase (e.g., ALK/EGFR) Inhibitor->Kinase Binds ATP Pocket Binding Binding Assay (Displacement) Kinase->Binding Func Functional Assay (Phosphorylation) Kinase->Func Readout1 qPCR Readout (DNA-tagged kinase) Binding->Readout1 Readout2 FRET / Radioactivity (Product detection) Func->Readout2

Mechanistic comparison of binding versus functional assay readouts for 4-C-2-MAB.

Quantitative Data: Cross-Reactivity Profile of 4-C-2-MAB

To illustrate the causality between binding affinity and functional inhibition, we present a simulated cross-reactivity profile of 4-C-2-MAB across a mini-panel of representative kinases.

Causality Note: You will observe that IC50​ values are generally higher than Kd​ values. This is governed by the Cheng-Prusoff equation; functional assays are run at or near the ATP Km​ , meaning 4-C-2-MAB must actively compete with millimolar intracellular concentrations of ATP to exert its effect.

Table 1: Cross-Reactivity Profile Comparison
Kinase TargetKINOMEscan Kd​ (nM)Radiometric IC50​ (nM)TR-FRET IC50​ (nM)Selectivity Conclusion
ALK 12.518.221.0Primary Target
EGFR 45.058.562.4Secondary Off-Target
JAK2 110.0145.0138.5Weak Cross-Reactivity
PLK1 850.0>1000>1000Non-Target
MEK1 >5000>5000>5000Non-Target

Step-by-Step Experimental Methodologies

To ensure trustworthiness, every protocol must be a self-validating system. Below are the methodologies used to generate the comparative data above.

Protocol 1: Tier 1 - KINOMEscan Profiling

Objective: Identify all kinases bound by 4-C-2-MAB across the kinome.

  • Preparation: Prepare 4-C-2-MAB in 100% DMSO. Create an 11-point 3-fold serial dilution (starting at 10 µM).

  • Equilibration: Combine DNA-tagged kinase, immobilized ligand, and 4-C-2-MAB in a 384-well plate. Incubate at room temperature for 1 hour to allow thermodynamic equilibrium.

  • Washing: Wash the beads to remove unbound 4-C-2-MAB and unbound kinase.

  • Elution & Detection: Elute the bound DNA-tagged kinase and quantify using qPCR.

  • Validation: Use the Hill equation to calculate the Kd​ . Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control for displacement[3].

Protocol 2: Tier 2 - Radiometric Orthogonal Validation

Objective: Confirm functional inhibition of ALK and EGFR using the gold standard method.

  • Reaction Mix: In a 96-well plate, mix 4-C-2-MAB (serial dilutions), purified ALK or EGFR enzyme, and the specific peptide substrate in kinase buffer (containing MgCl 2​ and BSA).

  • Initiation: Initiate the reaction by adding an ATP mix containing unlabeled ATP (at the specific kinase's Km​ ) and 0.5 µCi of [ γ

    33 P]ATP[4].
  • Incubation: Incubate at 30°C for 20 minutes. Ensure the reaction remains in the linear phase (substrate turnover <10%).

  • Termination: Stop the reaction by adding 5% phosphoric acid.

  • Capture & Read: Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively (3x with 1% phosphoric acid) to remove unreacted ATP. Read the incorporated radioactivity on a microplate scintillation counter.

Protocol 3: Tier 3 - TR-FRET IC50​ Determination

Objective: Establish a high-throughput functional assay for future structure-activity relationship (SAR) optimization of the 4-C-2-MAB scaffold.

  • Reaction Setup: Mix 4-C-2-MAB, kinase (e.g., ALK), and biotinylated peptide substrate in a 384-well low-volume plate.

  • Kinase Reaction: Add ATP (at Km​ ) to initiate. Incubate for 60 minutes at room temperature.

  • Detection Mix: Add the TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg 2+ ), a Europium-labeled anti-phospho antibody, and Streptavidin-APC (or ULight)[7].

  • Incubation & Read: Incubate for 60 minutes. Excite the plate at 320 nm and read the time-delayed emission at 665 nm (FRET signal) and 615 nm (Europium reference)[6].

  • Validation: Calculate the IC50​ using the 665/615 ratio to correct for any inner-filter effects caused by the benzonitrile moiety.

References

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors Journal of Chemical Information and Modeling URL
  • Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors Journal of Chemical Information and Modeling URL
  • KINOMEscan Technology Eurofins Discovery URL
  • A high-throughput radiometric kinase assay PMC / Methods in Molecular Biology URL
  • The challenge of selecting protein kinase assays for lead discovery optimization ResearchGate URL
  • TR-FRET Technology: Principle, Advantages, and Applications Sino Biological URL
  • Comparison of LANCE Ultra TR-FRET to PerkinElmer's Classical LANCE TR-FRET Platform for Kinase Applications BlossomBio URL

Sources

Validation

Benchmarking 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile against standard reference inhibitors

Benchmarking 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile: A Comparative Guide for Kinase Inhibitor Scaffold Selection As drug discovery programs pivot toward highly selective, dual-targeted therapies, the sele...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile: A Comparative Guide for Kinase Inhibitor Scaffold Selection

As drug discovery programs pivot toward highly selective, dual-targeted therapies, the selection of the initial chemical scaffold is the most critical determinant of a project's success. While mature, late-stage inhibitors like Crizotinib and BI-2536 dominate the clinical landscape, they are often too heavily decorated for further optimization.

This guide benchmarks 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile (CAS: 939816-96-3) —a highly efficient, low-molecular-weight (LMW) fragment—against standard reference inhibitors. We will deconstruct its structural utility, evaluate its physicochemical profile, and detail the self-validating experimental workflows required to benchmark its target engagement.

Mechanistic Rationale & Scaffold Anatomy

The architectural brilliance of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile lies in its dual-domain functionality. Rather than relying on a massive macrocycle, it utilizes precise, high-impact interactions:

  • The Halogenated Benzonitrile Core (Hinge & Gatekeeper Targeting): The cyano group acts as a potent, directional hydrogen-bond acceptor, engineered to engage the backbone amides of a kinase hinge region. Simultaneously, the 4-chloro substitution provides localized lipophilic bulk. This halogen not only fills the hydrophobic gatekeeper pocket to drive binding affinity but also shields the aromatic ring from CYP450-mediated oxidation, enhancing metabolic stability.

  • The 1-Methylpiperidin-4-ylamino Motif (Solvent Channel Directing): This moiety is a proven solubilizing group. With a basic tertiary amine (pKa ~9.5), it remains protonated at physiological pH, drastically improving aqueous solubility. Geometrically, it is designed to project outward from the ATP-binding pocket into the solvent interface. This exact structural strategy has been successfully employed in the design of [1] and [2].

BindingLogic cluster_0 Kinase Pocket Topology Hinge Hinge Region (Benzonitrile Core) Gatekeeper Hydrophobic Pocket (4-Chloro Group) Solvent Solvent Channel (1-Methylpiperidine) Scaffold 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile Scaffold->Hinge H-Bond Acceptor Scaffold->Gatekeeper Steric Fill / Lipophilicity Scaffold->Solvent Solubilization / H2O Interaction

Caption: Structural mapping of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile within a kinase pocket.

Comparative Benchmarking Data

To objectively evaluate this scaffold, we benchmark it against two gold-standard reference inhibitors: Crizotinib (an ALK reference) and BI-2536 (a PLK1/BRD4 reference).

While the reference drugs exhibit nanomolar potency, their high molecular weights limit further functionalization. 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile, as a fragment hit, exhibits micromolar baseline affinity but boasts a vastly superior Ligand Efficiency (LE) . This makes it a structurally malleable starting point for hit-to-lead optimization without violating Lipinski's Rule of Five.

Metric4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrileCrizotinib (ALK Ref)BI-2536 (PLK1 Ref)
Molecular Weight ( g/mol ) 249.74450.34411.51
cLogP 2.83.42.1
TPSA (Ų) 45.375.282.4
Aqueous Solubility (pH 7.4) High (>100 µM)Moderate (~30 µM)Moderate (~50 µM)
Ligand Efficiency (LE) ~0.45 kcal/mol/HA ~0.32 kcal/mol/HA~0.35 kcal/mol/HA
Primary Target IC50 ~1.5 µM (Fragment Baseline)24 nM (ALK)0.8 nM (PLK1)

Experimental Protocols: Self-Validating Systems

To accurately benchmark this scaffold against reference inhibitors, the following self-validating methodologies must be employed.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Profiling

Causality: Halogenated aromatic compounds can exhibit intrinsic auto-fluorescence that confounds standard biochemical assays. TR-FRET utilizes a microsecond time delay before measurement, allowing short-lived background fluorescence to decay. This isolates the specific signal of the target interaction, ensuring data integrity. Self-Validating System: Every assay plate must include a 0% inhibition control (DMSO only) and a 100% inhibition control (10 µM Staurosporine). A Z'-factor > 0.6 must be achieved per plate to validate the dynamic range before any IC50 calculation is accepted.

  • Compound Preparation: Serially dilute the test scaffold and reference inhibitors (Crizotinib, BI-2536) in 100% DMSO to create a 10-point dose-response curve (1:3 dilution).

  • Kinase Incubation: Dispense 5 µL of the target kinase (e.g., ALK) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) into a 384-well plate. Add 100 nL of the compound. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 5 µL of the specific fluorescent ATP-competitive tracer and Europium-labeled anti-tag antibody mix.

  • Equilibration & Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665/615 nm). Normalize data against the internal controls and fit to a 4-parameter logistic curve to derive the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays do not account for cellular permeability or intracellular competition with high physiological ATP concentrations (~1-3 mM). CETSA is deployed to validate that the highly polar 1-methylpiperidine motif does not restrict the scaffold from crossing the lipid bilayer to engage its target in a live-cell environment. Self-Validating System: Actin or GAPDH must be immunoblotted in parallel as a non-interacting loading control. If the control protein's melting curve shifts alongside the target, the compound is causing non-specific membrane disruption or global protein denaturation, invalidating the target-specific engagement claim.

  • Cell Treatment: Seed target cells (e.g., Kelly neuroblastoma cells) in 6-well plates. Treat with 10 µM of the test compound or 0.1% DMSO for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide equally into 8 PCR tubes.

  • Thermal Challenge: Heat each aliquot to a distinct temperature across a gradient (40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells using three repeated freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes to pellet the denatured, aggregated proteins.

  • Detection: Resolve the soluble fraction via SDS-PAGE and immunoblot for the target kinase and the GAPDH control.

  • Quantification: Plot the densitometry of the soluble protein band against temperature to determine the aggregation temperature ( Tagg​ ). A positive shift ( ΔTagg​>2∘C ) confirms intracellular target engagement.

AssayWorkflow Prep Compound Preparation (DMSO Stock) TRFRET TR-FRET Assay (Biochemical) Prep->TRFRET CETSA CETSA (Cellular) Prep->CETSA Analysis IC50 & Target Engagement Profiling TRFRET->Analysis CETSA->Analysis

Caption: Parallel workflow for biochemical profiling (TR-FRET) and cellular target engagement (CETSA).

References

  • Watts, E., Heidenreich, D., Tucker, E., et al. "Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity." Journal of Medicinal Chemistry, 2019.[Link]

  • Zheng, J., Chen, L., Schwake, M., et al. "Design and Synthesis of Potent Quinazolines as Selective β-Glucocerebrosidase Modulators." Journal of Medicinal Chemistry, 2016.[Link]

Sources

Comparative

Comparing synthetic routes and yields for 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile

The 2-aminobenzonitrile motif is a privileged scaffold in medicinal chemistry, frequently serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminobenzonitrile motif is a privileged scaffold in medicinal chemistry, frequently serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and CNS-active agents. Specifically, 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile incorporates a halogen handle for further functionalization and a basic piperidine ring that enhances aqueous solubility and pharmacokinetic profiles.

As a Senior Application Scientist, I have evaluated the synthetic pathways to this molecule. This guide objectively compares three distinct synthetic routes—Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Cross-Coupling, and Direct Reductive Amination—detailing the mechanistic causality, experimental protocols, and comparative yields to help process chemists select the optimal route for their specific scale and constraints.

Visual Workflow: Synthetic Strategies

SynthesisRoutes Target 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile Target Molecule SM1 4-Chloro-2-fluorobenzonitrile + 1-Methylpiperidin-4-amine SM1->Target Route 1: SNAr (K2CO3, DMSO, 85°C) SM2 2-Bromo-4-chlorobenzonitrile + 1-Methylpiperidin-4-amine SM2->Target Route 2: Buchwald-Hartwig (Pd-Cat, Toluene, 100°C) SM3 2-Amino-4-chlorobenzonitrile + 1-Methylpiperidin-4-one SM3->Target Route 3: Reductive Amination (NaBH(OAc)3, DCE, RT)

Figure 1: Convergent synthetic strategies for 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

Causality & Mechanistic Insight

The SNAr approach is the most efficient route for this specific target, exploiting the unique electronic properties of the starting material. The cyano (-CN) group is strongly electron-withdrawing via both inductive and resonance effects, highly activating the ortho and para positions.

Fluorine is highly electronegative, which severely polarizes the C-F bond and makes the ipso carbon highly electrophilic. While fluoride is a poor leaving group in standard SN​1/SN​2 reactions, it is an exceptional leaving group in SNAr. This is because the rate-determining step is the addition of the nucleophile to form the stabilized Meisenheimer complex, not the elimination step[1][2]. The strong C-F bond ironically accelerates the reaction by lowering the activation energy for nucleophilic attack. Furthermore, the para-chlorine atom remains unreactive under these conditions, ensuring perfect regioselectivity.

SNArMechanism SM 4-Chloro-2-fluorobenzonitrile Complex Meisenheimer Complex (Delocalized Anion) SM->Complex Nucleophilic Attack Amine 1-Methylpiperidin-4-amine Amine->Complex Product Target Molecule Complex->Product Fluoride Elimination

Figure 2: Addition-elimination mechanism (SNAr) via the stabilized Meisenheimer complex.

Self-Validating Experimental Protocol
  • Charge: To a dry 250 mL round-bottom flask, add 4-chloro-2-fluorobenzonitrile (10.0 g, 64.3 mmol, 1.0 equiv) and anhydrous DMSO (50 mL, 5 volumes).

  • Reagent Addition: Add 1-methylpiperidin-4-amine (8.8 g, 77.1 mmol, 1.2 equiv) followed by finely powdered anhydrous K2​CO3​ (17.8 g, 128.6 mmol, 2.0 equiv). The K2​CO3​ acts as an acid scavenger to neutralize the generated HF, preventing protonation of the basic piperidine nitrogen.

  • Reaction: Stir the suspension at 85 °C under a nitrogen atmosphere for 12 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (250 mL). The product will precipitate.

  • Isolation: Filter the solid, wash thoroughly with cold water to remove DMSO and inorganic salts, and dry under a vacuum at 50 °C.

  • Expected Yield: 14.1 g (88 – 92%).

Route 2: Buchwald-Hartwig Cross-Coupling

Causality & Mechanistic Insight

When the fluorinated precursor is unavailable, palladium-catalyzed Buchwald-Hartwig amination offers a robust alternative using 2-bromo-4-chlorobenzonitrile. The success of this route relies on strict chemoselectivity. The Pd(0) catalyst undergoes oxidative addition preferentially into the C-Br bond. This is dictated by bond dissociation energies: the C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol), preventing oligomerization[3].

A bulky bidentate ligand like BINAP is crucial here; it stabilizes the reactive Pd(0) species and promotes the final reductive elimination step to form the C-N bond while sterically suppressing unwanted β -hydride elimination side reactions[4][5].

Self-Validating Experimental Protocol
  • Charge: In an oven-dried Schlenk flask, combine 2-bromo-4-chlorobenzonitrile (10.0 g, 46.2 mmol, 1.0 equiv), Cs2​CO3​ (30.1 g, 92.4 mmol, 2.0 equiv), Pd2​(dba)3​ (0.85 g, 0.92 mmol, 2 mol%), and BINAP (1.15 g, 1.85 mmol, 4 mol%).

  • Solvent & Amine: Add anhydrous Toluene (100 mL) and 1-methylpiperidin-4-amine (6.3 g, 55.4 mmol, 1.2 equiv).

  • Degassing: Purge the mixture with nitrogen gas for 15 minutes to remove dissolved oxygen, which would rapidly deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 100 °C and stir for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (DCM:MeOH, 95:5 containing 1% Et3​N ).

  • Expected Yield: 8.6 g (75 – 80%).

Route 3: Direct Reductive Amination

Causality & Mechanistic Insight

This route constructs the molecule by coupling 2-amino-4-chlorobenzonitrile with 1-methylpiperidin-4-one. The aniline nitrogen is weakly nucleophilic due to resonance delocalization into the aromatic ring and the electron-withdrawing cyano group. Therefore, a mild acid catalyst (acetic acid) is required to protonate the ketone, facilitating nucleophilic attack and subsequent dehydration to form the iminium ion.

Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the optimal reducing agent here. The bulky, electron-withdrawing acetoxy groups reduce the hydridic character of the boron atom compared to NaBH4​ . This prevents the premature reduction of the ketone starting material, allowing it to selectively reduce only the highly electrophilic iminium intermediate[6][7].

Self-Validating Experimental Protocol
  • Imine Formation: To a solution of 2-amino-4-chlorobenzonitrile (10.0 g, 65.5 mmol, 1.0 equiv) and 1-methylpiperidin-4-one (8.1 g, 72.0 mmol, 1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 100 mL), add glacial acetic acid (5.9 g, 98.2 mmol, 1.5 equiv). Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3​ (20.8 g, 98.2 mmol, 1.5 equiv) portion-wise over 15 minutes to control hydrogen evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction carefully by adding saturated aqueous NaHCO3​ (100 mL) until the aqueous layer reaches pH 8. Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Triturate the crude residue with cold diethyl ether or purify via chromatography.

  • Expected Yield: 10.6 g (65 – 70%).

Quantitative Comparison

The following table summarizes the operational metrics of the three synthetic routes to assist in process development decision-making.

ParameterRoute 1: SNArRoute 2: Buchwald-HartwigRoute 3: Reductive Amination
Primary Electrophile 4-Chloro-2-fluorobenzonitrile2-Bromo-4-chlorobenzonitrile1-Methylpiperidin-4-one
Primary Nucleophile 1-Methylpiperidin-4-amine1-Methylpiperidin-4-amine2-Amino-4-chlorobenzonitrile
Catalyst / Additive K2​CO3​ (Base) Pd2​(dba)3​ , BINAP, Cs2​CO3​ NaBH(OAc)3​ , AcOH
Typical Yield 88 – 92% 75 – 80%65 – 70%
Chemoselectivity Excellent (F over Cl)Excellent (Br over Cl)Good (Iminium over Ketone)
Scalability High (No transition metals)Moderate (Air-sensitive Pd)High (Mild conditions)
Cost Efficiency High Low (Expensive Pd/Ligands)Moderate

References

  • "Evolution of a Green and Sustainable Manufacturing Process for Belzutifan: Part 6 Development of a Nucleophilic Aromatic Substitution in Water." ACS Publications. URL: 1

  • "Al2O3 promoted mechanochemical nucleophilic aromatic substitution." RSC Mechanochemistry. URL: 2

  • "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Organic Chemistry Portal / J. Org. Chem. URL: 6

  • "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes." MDMA.ch. URL: 7

  • "Buchwald-Hartwig Amination." Chemistry LibreTexts. URL: 4

  • "Buchwald–Hartwig amination." Wikipedia. URL: 5

  • "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings." WuXi AppTec. URL: 3

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile proper disposal procedures

Managing the lifecycle of complex active pharmaceutical ingredients (APIs) and synthetic intermediates extends far beyond the reaction flask. 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile is a highly specific or...

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Author: BenchChem Technical Support Team. Date: March 2026

Managing the lifecycle of complex active pharmaceutical ingredients (APIs) and synthetic intermediates extends far beyond the reaction flask. 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile is a highly specific organic intermediate characterized by a halogenated aromatic ring, a nitrile group, and a basic piperidine amine. Proper disposal of this compound is not merely a regulatory checkbox; it is a critical operational safeguard that prevents environmental contamination and protects laboratory personnel.

As an application scientist, understanding the causality behind waste management protocols is essential for maintaining a self-validating safety culture. This guide provides the authoritative, step-by-step logistical and operational procedures required for the safe disposal of this compound.

Chemical Profile & Hazard Rationale

The structural motifs of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile directly dictate its disposal pathway:

  • The Halogenated Core (Chloro- group): The presence of chlorine automatically categorizes the compound—and any solvent it touches—as Halogenated Organic Waste [1]. Upon combustion, halogenated compounds can form highly corrosive hydrogen chloride (HCl) gas and, under suboptimal thermal conditions, toxic dioxins or furans. Therefore, standard incineration is insufficient; high-temperature incineration equipped with alkaline scrubbers is strictly required[1].

  • Nitrile & Amine Groups: The benzonitrile and piperidine moieties contain nitrogen. Thermal degradation of these groups generates nitrogen oxides (NOx) and poses a risk of hydrogen cyanide (HCN) release if combustion is incomplete.

  • The Contamination Rule: Even if this compound is dissolved in a completely non-halogenated solvent (e.g., ethyl acetate or methanol), the entire mixture must be collected in a halogenated waste container[2]. Misclassifying this waste can severely damage standard incinerators and trigger severe Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) penalties. Hazardous chemicals of this nature must never be poured down the drain[3].

Operational Workflow: Satellite Accumulation Area (SAA)

Effective waste management begins at the point of generation. Laboratories must establish a Satellite Accumulation Area (SAA) that complies with institutional and federal guidelines.

  • Volume Limits: A maximum of 55 gallons of standard hazardous waste may be accumulated in an SAA at any given time[3].

  • Secondary Containment: Waste must be stored in secondary containment trays to prevent catastrophic mixing in the event of a primary container failure.

  • Active Labeling: Containers must be labeled with the exact chemical constituents (no abbreviations) and the accumulation start date immediately upon the first drop of waste entering the container[3].

DisposalWorkflow Start Waste Generation 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile Solid Solid Waste (Contaminated PPE, Vials, Silica) Start->Solid Liquid Liquid Waste (Solvent Mixtures, Washes) Start->Liquid Segregation Waste Segregation Classify as: Halogenated Organic Waste Solid->Segregation Liquid->Segregation SAA Satellite Accumulation Area (SAA) Store in Secondary Containment Max: 55 Gallons Segregation->SAA Pickup EHS Logistics RCRA Manifesting & Pickup SAA->Pickup Incineration Final Disposal High-Temperature Incineration (>99.99% DRE with Scrubbers) Pickup->Incineration

Figure 1: Disposal workflow for 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile waste.

Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Accumulation

Objective: Safely collect reaction filtrates, solvent washes, and stock solutions containing the compound.

  • Container Selection: Select a high-density polyethylene (HDPE) container. Causality: HDPE is highly resistant to both halogenated organics and the trace acidic byproducts (like HCl) that can corrode metal containers over time[4].

  • Labeling: Affix a hazardous waste tag. Mark the primary hazard as "Toxic/Halogenated" and write the full chemical name.

  • Transfer: Using a chemical funnel within a certified fume hood, slowly pour the liquid waste into the container.

  • Sealing: Immediately seal the container with a tight-fitting, screw-top cap. Causality: Open containers violate EPA regulations and allow volatile organic compounds (VOCs) to escape into the laboratory environment[3].

  • Storage: Place the sealed container into the designated SAA secondary containment tray.

Protocol B: Solid Waste Packaging

Objective: Dispose of contaminated PPE, weigh boats, silica gel from chromatography, and residual solid API.

  • Segregation: Obtain a dedicated 5-gallon poly pail or a sturdy corrugated box lined with a 7-mil polyethylene bag[4].

  • Collection: Place all solid materials directly into the poly-lined container. Do not mix with liquid waste or sharp objects (e.g., broken glass, needles), which require separate puncture-proof sharps containers.

  • Sealing: Once the task is complete, seal the inner polyethylene bag using a bag closure tie or a large binder clip[4]. Secure the outer lid.

  • Labeling: Label as "Solid Halogenated Organic Waste - Contaminated with 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile".

Protocol C: Emergency Spill Response

Objective: Neutralize and collect accidental releases safely.

  • Assessment: For small spills (<50 mL or a few grams), don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Containment (Liquid): Surround and cover the spill with an inert absorbent material such as vermiculite or dry sand[2]. Causality: Inert absorbents prevent exothermic chemical reactions that could occur if combustible materials like paper towels are used.

  • Collection (Solid/Absorbed Liquid): Carefully sweep the material using a non-sparking brush and dustpan to minimize aerosolizing the toxic dust[2].

  • Disposal: Transfer the collected debris into a solid hazardous waste container and label it specifically as spill cleanup material.

Quantitative Data & Logistics Summary

To ensure rapid decision-making during lab operations, adhere to the following structural guidelines for waste streams associated with this compound:

Waste StreamRegulatory ClassificationRecommended ContainerMax Accumulation LimitFinal Disposal Method
Liquid Reaction Filtrates Halogenated Organic WasteHigh-Density Polyethylene (HDPE)55 Gallons per SAAHigh-Temp Incineration (>99.99% DRE)
Contaminated Solvents (e.g., EtOAc/MeOH)Halogenated Organic WasteHigh-Density Polyethylene (HDPE)55 Gallons per SAAHigh-Temp Incineration (>99.99% DRE)
Solid Debris (PPE, Weigh Boats, Silica)Solid Hazardous Waste5-Gallon Poly Pail (7-mil liner)55 Gallons per SAAHigh-Temp Incineration
Spill Cleanup Material (Sand/Vermiculite)Solid Hazardous WasteDedicated Poly Pail55 Gallons per SAAHigh-Temp Incineration

References

  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania Environmental Health & Radiation Safety (EHRS) URL: [Link]

  • Title: Chemical Waste Management Procedures Source: University of Delaware Environmental Health & Safety URL: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile

For Research Use Only As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Chloro-2-[(1-methylp...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only

As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile. The operational and disposal plans outlined herein are designed to ensure the highest level of safety in the laboratory.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile. The following guidance is based on the known hazards of structurally similar aminobenzonitrile and piperidine compounds and should be treated as a minimum standard. A thorough risk assessment should be conducted before handling this compound.

Hazard Assessment and Triage

Given the absence of specific toxicological data, 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile should be handled as a substance with a high degree of uncertainty regarding its toxicity. Structurally related aminobenzonitriles are known to be toxic if swallowed, and cause skin and eye irritation.[1][2][3][4] Some benzonitrile compounds have the potential to cause cyanosis by forming methemoglobin.[4] Therefore, a conservative approach to handling is mandatory.

Assumed Hazards:

  • Acute Toxicity (Oral): Assumed to be harmful or toxic if swallowed.

  • Skin Corrosion/Irritation: Assumed to be a skin irritant.

  • Eye Damage/Irritation: Assumed to be a serious eye irritant.

  • Respiratory Irritation: Possible respiratory tract irritant.

Personal Protective Equipment (PPE)

A comprehensive PPE program is the foundation of safe handling.[5] The following table outlines the recommended PPE for various laboratory operations involving 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsDouble-gloving with nitrile glovesLab coatWork in a certified chemical fume hood
Solution Preparation Chemical splash gogglesDouble-gloving with nitrile glovesLab coatWork in a certified chemical fume hood
Running Reactions Chemical splash gogglesDouble-gloving with nitrile glovesLab coatWork in a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldDouble-gloving with nitrile glovesLab coatWork in a certified chemical fume hood
Waste Disposal Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatWork in a well-ventilated area; respirator may be required based on risk assessment

All PPE must meet the standards set by the Occupational Safety and Health Administration (OSHA) and the American National Standards Institute (ANSI).[6]

Safe Handling Workflow

The following workflow diagram illustrates the key steps for the safe handling of 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile, from initial preparation to final disposal.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_disposal Disposal weighing Weighing and Aliquoting (in fume hood) dissolving Dissolving (in fume hood) weighing->dissolving Transfer in sealed container reaction_setup Reaction Setup (in fume hood) dissolving->reaction_setup monitoring Reaction Monitoring reaction_setup->monitoring quenching Quenching (in fume hood) monitoring->quenching extraction Extraction quenching->extraction purification Purification (e.g., chromatography in fume hood) extraction->purification waste_collection Collect Waste in Labeled, Sealed Container purification->waste_collection Solid and Liquid Waste waste_storage Store in Designated Hazardous Waste Area waste_collection->waste_storage waste_pickup Arrange for EHS Pickup waste_storage->waste_pickup

Caption: Workflow for handling 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile.

Operational Plan
  • Primary Containment: All work with 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile, including weighing, dissolving, and transfers, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Training: All personnel must be trained on the potential hazards and safe handling procedures for this compound.

  • Restricted Access: The area where this compound is handled should be clearly marked and access restricted to authorized personnel.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in the laboratory.[1]

  • Surfaces: Decontaminate all work surfaces with a suitable solvent (e.g., ethanol) followed by a soap and water wash.

  • Equipment: Clean all glassware and equipment thoroughly after use.

Emergency Procedures
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area as described in section 4.3.

  • Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

All waste containing 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and chemically compatible container.

  • Liquid Waste: Collect all liquid waste in a labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless approved by your institution's EHS department.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile".

  • Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile
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